(6-Methoxynaphthalen-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCYRHZTSJCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434113 | |
| Record name | (6-methoxynaphthalen-2-yl)methanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90434113 | |
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Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60201-22-1 | |
| Record name | (6-methoxynaphthalen-2-yl)methanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90434113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxynaphthalen-2-yl)methanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (6-Methoxynaphthalen-2-yl)methanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (6-Methoxynaphthalen-2-yl)methanol. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.
Chemical Structure and Identifiers
This compound is an aromatic alcohol featuring a naphthalene core substituted with a methoxy group at the 6-position and a hydroxymethyl group at the 2-position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | This compound | |
| Synonyms | 2-(Hydroxymethyl)-6-methoxynaphthalene, 6-Methoxy-2-naphthalenemethanol | [1] |
| CAS Number | 60201-22-1 | [1] |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| SMILES | COC1=CC=C2C=C(C=CC2=C1)CO | [1] |
| InChI | InChI=1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3 | [2] |
| InChIKey | YKZCYRHZTSJCAO-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Powder to crystal | |
| Melting Point | 113.5-114.5 °C | |
| Boiling Point | 358.8 ± 17.0 °C (Predicted) | |
| Density | 1.166 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents like dichloromethane; limited solubility in water. | |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |
| LogP | 2.3407 | [1] |
| Storage Temperature | 2-8°C |
Spectral Data
Table 3: Predicted and Representative Spectral Data
| Spectrum Type | Key Peaks / Signals (Predicted/Representative) |
| ¹H NMR | Aromatic Protons (Ar-H): ~7.1-7.8 ppm (multiplets)Methylene Protons (-CH₂OH): ~4.7 ppm (singlet or doublet)Methoxy Protons (-OCH₃): ~3.9 ppm (singlet)Hydroxyl Proton (-OH): Variable, ~1.5-2.5 ppm (broad singlet) |
| ¹³C NMR | Aromatic Carbons (Ar-C): ~105-135 ppmQuaternary Aromatic Carbons (Ar-C): ~128-158 ppmMethylene Carbon (-CH₂OH): ~65 ppmMethoxy Carbon (-OCH₃): ~55 ppm |
| IR Spectroscopy | O-H Stretch (Alcohol): ~3200-3600 cm⁻¹ (broad)C-H Stretch (Aromatic): ~3000-3100 cm⁻¹C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹C=C Stretch (Aromatic): ~1500-1600 cm⁻¹C-O Stretch (Alcohol): ~1000-1260 cm⁻¹C-O Stretch (Ether): ~1020-1275 cm⁻¹ |
Synthesis and Experimental Protocols
This compound is commonly synthesized via the reduction of an appropriate carbonyl precursor, such as an ester or an aldehyde. A reliable method involves the reduction of methyl 6-methoxy-2-naphthoate using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Red-Al.[3]
This protocol is adapted from standard procedures for the reduction of esters to primary alcohols using Lithium Aluminum Hydride.
Materials and Reagents:
-
Methyl 6-methoxy-2-naphthoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Ethyl acetate
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite or filter paper
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: A suspension of LiAlH₄ (approx. 1.0-1.5 molar equivalents) in anhydrous THF is added to the reaction flask. The suspension is cooled to 0 °C using an ice bath.
-
Addition of Ester: Methyl 6-methoxy-2-naphthoate (1.0 molar equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled back to 0 °C. Excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of NH₄Cl.
-
Isolation and Purification: The resulting suspension is filtered through a pad of Celite to remove the aluminum salts, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization.
Disclaimer: This protocol involves hazardous reagents and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Logical Relationships and Synthetic Utility
This compound is a key building block in multi-step syntheses. Its primary utility lies in its role as a precursor to other important intermediates.
Caption: Workflow for the synthesis of this compound.
This compound can be oxidized to form 6-methoxy-2-naphthaldehyde.[3] This aldehyde is a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone .
Caption: Synthetic relationship to the NSAID Nabumetone.
This guide provides foundational technical information for this compound, highlighting its structure, properties, and synthetic relevance. For further details on specific applications or analytical techniques, consulting the primary literature is recommended.
References
(6-Methoxynaphthalen-2-yl)methanol CAS number and molecular weight
This technical guide provides a comprehensive overview of (6-methoxynaphthalen-2-yl)methanol, a naphthalene derivative of interest to researchers and professionals in organic synthesis and drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical information for a scientific audience.
Chemical Identity and Properties
This compound is a substituted naphthalene derivative. Its core structure consists of a naphthalene ring system with a methoxy group at the 6-position and a hydroxymethyl group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60201-22-1 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Synonyms | 2-(Hydroxymethyl)-6-methoxynaphthalene | [1] |
Table 2: Computational Chemistry Data for this compound
| Descriptor | Value | Source |
| TPSA (Topological Polar Surface Area) | 29.46 Ų | [1] |
| LogP (Octanol-water partition coefficient) | 2.3407 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 6-methoxy-2-naphthaldehyde or an ester of 6-methoxy-2-naphthoic acid. A common and effective method involves the reduction of the aldehyde using a mild reducing agent like sodium borohydride.
A potential synthetic pathway starts from the commercially available 2-acetyl-6-methoxynaphthalene. This is first converted to 6-methoxy-2-naphthoic acid, which is then esterified. The resulting ester is subsequently reduced to yield this compound.
Experimental Protocol: Reduction of Methyl 6-methoxy-2-naphthoate
The following is a representative experimental protocol for the reduction of a naphthoate ester to the corresponding alcohol, adapted from procedures for similar reductions.
Materials:
-
Methyl 6-methoxy-2-naphthoate
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or other suitable ether solvent
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-methoxy-2-naphthoate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., 1.5 to 2.0 equivalents of NaBH₄ or a stoichiometric amount of LiAlH₄) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding deionized water at 0 °C, followed by a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude this compound by column chromatography on silica gel.
Spectroscopic Data of a Related Compound: 1-(6-Methoxynaphthalen-2-yl)ethanol
Table 3: Physicochemical Properties of 1-(6-Methoxynaphthalen-2-yl)ethanol
| Property | Value | Source |
| CAS Number | 77301-42-9 | |
| Molecular Formula | C₁₃H₁₄O₂ | |
| Molecular Weight | 202.25 g/mol | [3][4] |
Potential Applications in Research and Drug Development
This compound and its derivatives are of interest in medicinal chemistry due to their structural relationship to known biologically active molecules.
Precursor in Pharmaceutical Synthesis
Naphthalene-based structures are scaffolds for various therapeutic agents. For instance, the related compound 1-(6-methoxy-2-naphthyl)ethanol is a known impurity and synthetic intermediate of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This suggests that this compound could serve as a valuable building block in the synthesis of novel pharmaceutical compounds.
Potential Biological Activity
While specific biological studies on this compound are limited, its structural motifs suggest potential for anti-inflammatory or analgesic properties. The naphthalene core and the methoxy and alcohol functional groups could allow for interactions with biological targets such as enzymes or receptors involved in pain and inflammation pathways. Further research is needed to explore these potential activities.
Conclusion
This compound is a chemical compound with established physical and chemical properties. Its synthesis is achievable through standard organic reduction methods from readily available precursors. While direct biological data is scarce, its structural similarity to known pharmaceuticals suggests its potential as a valuable intermediate for the development of new therapeutic agents. Further investigation into its biological activity and applications is warranted.
References
Spectroscopic Profile of (6-Methoxynaphthalen-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound (6-Methoxynaphthalen-2-yl)methanol (CAS No. 60201-22-1). While experimental spectra for this specific molecule are not publicly available, this document presents predicted data based on its chemical structure and established principles of spectroscopic analysis for aromatic alcohols and naphthalene derivatives. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 2-(Hydroxymethyl)-6-methoxynaphthalene[1]
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | d | 1H | Ar-H |
| ~7.65 | d | 1H | Ar-H |
| ~7.40 | s | 1H | Ar-H |
| ~7.30 | dd | 1H | Ar-H |
| ~7.15 | dd | 1H | Ar-H |
| ~7.10 | d | 1H | Ar-H |
| ~4.80 | s | 2H | -CH₂OH |
| ~3.90 | s | 3H | -OCH₃ |
| ~1.60 | s (broad) | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Ar-C (C-OCH₃) |
| ~135.0 | Ar-C |
| ~134.0 | Ar-C |
| ~129.5 | Ar-C |
| ~129.0 | Ar-C |
| ~127.5 | Ar-C |
| ~127.0 | Ar-C |
| ~119.0 | Ar-C |
| ~106.0 | Ar-C |
| ~65.0 | -CH₂OH |
| ~55.0 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (alcohol)[7] |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260-1000 | Strong | C-O stretch (alcohol and ether)[7] |
| ~850 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 188.08 | Molecular Ion (M⁺) |
| 171 | [M - OH]⁺ |
| 157 | [M - CH₂OH]⁺ |
| 129 | [M - OCH₃ - H₂]⁺ or other fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.[8]
-
Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique suitable for observing the molecular ion.[9]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. chemscene.com [chemscene.com]
- 2. Buy (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol (EVT-11982717) | 1443312-01-3 [evitachem.com]
- 3. This compound | 60201-22-1 [amp.chemicalbook.com]
- 4. This compound | 60201-22-1 [chemicalbook.com]
- 5. cas 60201-22-1|| where to buy this compound [french.chemenu.com]
- 6. This compound,60201-22-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Synthesis of (6-Methoxynaphthalen-2-yl)methanol: A Historical and Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
(6-Methoxynaphthalen-2-yl)methanol, a key synthetic intermediate, holds a significant place in the landscape of pharmaceutical manufacturing. Its history is intrinsically linked to the development of one of the world's most well-known non-steroidal anti-inflammatory drugs (NSAIDs), Naproxen. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, detailed experimental protocols for its preparation, and an examination of its relevance in the context of its end-product's mechanism of action.
Historical Context: The Advent of Naproxen and its Precursors
The story of this compound is inseparable from the development of Naproxen. First patented in 1967 and introduced to the market in 1976 by Syntex, Naproxen emerged as a potent analgesic and anti-inflammatory agent.[1][2] The industrial synthesis of this methoxynaphthalene derivative necessitated the development of efficient pathways to its core intermediates, including this compound.
Early manufacturing processes for Naproxen started from 2-naphthol.[1] The overall synthetic strategy involves the formation of 2-methoxynaphthalene, followed by a Friedel-Crafts acylation to produce 2-acetyl-6-methoxynaphthalene. This ketone is a critical precursor, which is then reduced to the corresponding alcohol, this compound (also referred to as 1-(6-Methoxy-2-naphthyl)ethanol). This alcohol is then further processed to yield Naproxen. The efficiency and yield of each of these steps have been the subject of considerable research and optimization over the decades.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound is a multi-step process. The most common and well-documented route involves two key transformations: the Friedel-Crafts acylation of 2-methoxynaphthalene and the subsequent reduction of the resulting ketone.
Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene
The introduction of an acetyl group onto the 2-methoxynaphthalene backbone is a crucial step, typically achieved through a Friedel-Crafts acylation reaction. The regioselectivity of this reaction is a key challenge, as acylation can occur at different positions on the naphthalene ring. The use of specific solvents, such as nitrobenzene, has been found to favor the desired 6-position acylation.[3]
Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene [3]
-
Materials and Reagents:
-
2-Methoxynaphthalene (nerolin)
-
Anhydrous aluminum chloride
-
Acetyl chloride
-
Dry nitrobenzene
-
Crushed ice
-
Concentrated hydrochloric acid
-
Chloroform
-
Anhydrous magnesium sulfate
-
Methanol
-
-
Procedure:
-
In a flask equipped with a stirrer and a cooling bath, dissolve anhydrous aluminum chloride (0.32 mole) in dry nitrobenzene (200 ml).
-
Once dissolved, add finely ground 2-methoxynaphthalene (0.250 mole).
-
Cool the stirred solution to approximately 5°C using an ice bath.
-
Add redistilled acetyl chloride (0.32 mole) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing 200 g of crushed ice.
-
Add 100 ml of concentrated hydrochloric acid.
-
Transfer the two-phase mixture to a separatory funnel with 50 ml of chloroform.
-
Separate the chloroform-nitrobenzene layer and wash it with three 100-ml portions of water.
-
Steam-distill the organic layer to remove the nitrobenzene and chloroform.
-
Cool the residue, decant the residual water, and extract any remaining aqueous phase with chloroform.
-
Dissolve the solid residue in chloroform, separate from any remaining water, and combine the chloroform layers.
-
Dry the combined chloroform layers over anhydrous magnesium sulfate.
-
Remove the chloroform on a rotary evaporator.
-
Distill the solid residue under vacuum.
-
Recrystallize the collected distillate from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.
-
Quantitative Data for the Synthesis of 2-Acetyl-6-methoxynaphthalene
| Parameter | Value | Reference |
| Yield | 45-48% | [3] |
| Melting Point | 106.5–108°C | [3] |
| Purity (by chromatography) | 99.8% | [4] |
A Japanese patent describes an optimized process with a higher yield of approximately 85% by carefully controlling the molar ratio of aluminum chloride to 2-methoxynaphthalene and the aging reaction temperature.[4]
Step 2: Reduction of 2-Acetyl-6-methoxynaphthalene to this compound
The reduction of the ketone functionality of 2-acetyl-6-methoxynaphthalene to the desired secondary alcohol is a critical step. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[5]
Experimental Protocol: Sodium Borohydride Reduction [5]
-
Materials and Reagents:
-
2-Acetyl-6-methoxynaphthalene
-
Anhydrous methanol
-
Sodium borohydride
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-acetyl-6-methoxynaphthalene (9.99 mmol) in 40 ml of anhydrous methanol with stirring at room temperature.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add sodium borohydride (7.40 mmol) in small portions over 15 minutes, ensuring adequate ventilation for hydrogen gas evolution.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of 50 ml of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 ml).
-
Combine the organic layers and wash with brine (30 ml).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture.
-
Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Acetyl-6-methoxynaphthalene | [5] |
| Reducing Agent | Sodium Borohydride | [5] |
| Solvent | Anhydrous Methanol | [5] |
| Reaction Temperature | 0-5°C to Room Temperature | [5] |
| Expected Product Form | White to pale cream crystalline solid | [5] |
Logical Workflow of the Synthesis
The overall synthesis can be visualized as a two-step process, starting from the commercially available 2-methoxynaphthalene.
Caption: Synthetic workflow for this compound.
Relevance to Drug Action: The Cyclooxygenase Pathway
This compound's significance lies in its role as a precursor to Naproxen. Naproxen exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[6][7] There are two main isoforms of this enzyme, COX-1 and COX-2.[6][7]
-
COX-1 is constitutively expressed and plays a role in maintaining the protective lining of the stomach and regulating kidney function.[7][8]
-
COX-2 is an inducible enzyme, with its expression increasing during inflammation, leading to the production of prostaglandins that mediate pain and fever.[6][7][8]
Naproxen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[7] This dual inhibition is responsible for both its therapeutic anti-inflammatory effects (via COX-2 inhibition) and its potential gastrointestinal side effects (via COX-1 inhibition).[7]
Caption: Naproxen's inhibition of the Cyclooxygenase (COX) pathway.
References
- 1. Naproxen - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 7. What is the mechanism of Naproxen? [synapse.patsnap.com]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Ascending Trajectory of (6-Methoxynaphthalen-2-yl)methanol Derivatives in Drug Discovery
A Comprehensive Analysis of their Anticancer, Anti-inflammatory, and Antimicrobial Potential
For Immediate Release
[City, State] – The scientific community is witnessing a surge of interest in the therapeutic potential of novel derivatives of (6-Methoxynaphthalen-2-yl)methanol. This class of compounds, built upon a naphthalene scaffold, is demonstrating significant promise in the preclinical development of new agents for a range of diseases, including cancer, inflammatory disorders, and infectious diseases. This technical guide provides an in-depth overview of the current research, focusing on the synthesis, biological activities, and mechanisms of action of these emerging drug candidates.
The core structure, a substituted naphthalene, serves as a versatile template for chemical modification, leading to a diverse library of compounds with a wide spectrum of biological activities. Researchers have successfully synthesized and evaluated numerous derivatives, revealing potent anticancer, anti-inflammatory, and antimicrobial properties. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies employed, and visualize the key signaling pathways and experimental workflows.
Quantitative Analysis of Biological Activities
The therapeutic potential of this compound derivatives is substantiated by a growing body of quantitative data from in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative analysis of the bioactivity of these compounds.
Table 1: Anticancer Activity of 6-Methoxynaphthalene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 6b | HCT-116 (Colon) | Promising | [1] |
| Derivative 6c | HCT-116 (Colon) | Promising | [1] |
| Derivative 6d | HCT-116 (Colon) | Promising | [1] |
| Derivative 16 | HCT-116 (Colon) | Promising | [1] |
| Chrysosplenetin | MCF-7 (Breast) | 0.3 | [2] |
| 5-Demethylnobiletin | THP-1 (Leukemia) | 32.3 | [2] |
| 5-Demethylnobiletin | U-937 (Lymphoma) | 30.4 | [2] |
Table 2: Anti-inflammatory Activity of Naphthalene Derivatives
| Compound ID | Assay | Target | IC50 (nM) | Reference |
| Derivative 5h | COX-1 Inhibition | COX-1 | 38.76 | [3] |
| Derivative 5m | COX-2 Inhibition | COX-2 | 87.74 | [3] |
| Indomethacin (Ref.) | COX-1 Inhibition | COX-1 | 35.72 | [3] |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ channel | Ca2+ channel | 800 | [4][5] |
Table 3: Antimicrobial Activity of Naphthalene Derivatives
| Compound ID | Microorganism | MIC (µM) | Reference |
| Compound 13 | Staphylococcus aureus | 54.9 | [6] |
| Compound 22 | Escherichia coli | 23.2 | [6] |
| Compound 27 | Multiple Bacteria | 0.3 - 92.6 | [6] |
| Propane-amide derivative | Bacillus subtilis | 1.95 µg/mL | [7] |
| Propane-amide derivative | Streptococcus pneumoniae | 1.95 µg/mL | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers in the field.
Synthesis of 6-Methoxynaphthalene Derivatives
A general procedure for the synthesis of novel 6-methoxynaphthalene derivatives involves a multi-step process starting from commercially available precursors. For example, the synthesis of 4-(3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido) benzenesulfonamide derivatives (compounds 6a-d) starts from a naphthalene derivative belonging to the arylpropanoic acid family of NSAIDs. The synthesis involves the reaction with different sulphonamides to produce the final urea derivatives.[1] The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry.
Anticancer Activity Assessment: MTT Assay
The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 × 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the general experimental workflow.
Caption: General experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Simplified signaling pathway of Nur77-mediated apoptosis induced by certain this compound derivatives.
Conclusion
The exploration of this compound derivatives has unveiled a promising new frontier in the quest for novel therapeutic agents. The versatility of the naphthalene scaffold allows for the generation of a wide array of compounds with potent and selective biological activities. The data presented in this guide highlights the significant potential of these derivatives as anticancer, anti-inflammatory, and antimicrobial agents. Further research, including lead optimization and in-depth mechanistic studies, is warranted to translate these promising preclinical findings into clinically effective therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]
- 3. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantum yield and fluorescence properties of (6-Methoxynaphthalen-2-yl)methanol
An In-depth Technical Guide on the Quantum Yield and Fluorescence Properties of (6-Methoxynaphthalen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Naphthalene-Based Fluorophores
Naphthalene and its derivatives are a well-established class of fluorescent molecules utilized in a variety of scientific applications, including as environmental sensors, fluorescent probes in biological imaging, and components in organic electronic materials.[1] Their photophysical properties, such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime, are highly sensitive to the local molecular environment and the nature of their substituents. This sensitivity makes them valuable tools for probing molecular interactions and dynamics. The rigid, conjugated π-electron system of the naphthalene core is responsible for its intrinsic fluorescence, which is typically in the ultraviolet to visible range.[1]
This compound, a derivative of 2-naphthalenemethanol, is expected to share these general characteristics. The presence of the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups at the 6 and 2 positions, respectively, will influence its electronic structure and, consequently, its fluorescence properties.
Comparative Photophysical Data
To provide a frame of reference for the expected fluorescence characteristics of this compound, the following table summarizes the photophysical data for naphthalene and some of its relevant derivatives. It is important to note that the fluorescence properties of these compounds are highly dependent on the solvent.[1]
| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Naphthalene | Cyclohexane | 275 | 335 | 60 | 0.23[1] |
| 2-Methylnaphthalene | Not Specified | 275 | 335 | 60 | Not Reported[1] |
| 2-Naphthol | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported[1] |
| 2-Methoxynaphthalene | Various | ~280–330 | ~330–360 | Not Available | Not Available |
Note: The fluorescence of 2-naphthol and its derivatives can be complex, sometimes exhibiting dual fluorescence from both the neutral molecule and its deprotonated form, especially in protic or aqueous environments. The excitation and emission ranges for 2-Methoxynaphthalene are estimated based on typical naphthalene derivatives.[1]
Experimental Protocols for Fluorescence Characterization
Accurate determination of the quantum yield and other fluorescence properties is critical for the application of this compound as a fluorescent probe. The following are detailed methodologies for key experiments.
Determination of Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to a fixed excitation wavelength, which can be initially estimated from the absorption spectrum (typically the longest wavelength absorption maximum).
-
Scan a range of wavelengths longer than the excitation wavelength to record the fluorescence emission.
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to detect at the determined emission maximum (λem).
-
Scan a range of shorter wavelengths to record the excitation spectrum.
-
The wavelength at which the excitation intensity is highest is the excitation maximum (λex). This spectrum should ideally match the absorption spectrum of the compound.
-
Determination of the Relative Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a well-characterized fluorescence standard.
Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield. The standard should have absorption and emission profiles that are similar to the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a commonly used standard.
Materials:
-
This compound
-
Fluorescence standard (e.g., quinine sulfate)
-
Spectroscopic grade solvent(s)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Standard and Sample Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra for all solutions of the standard and the sample.
-
The excitation wavelength must be the same for all measurements.
-
The integrated fluorescence intensity (the area under the emission curve) is measured for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the gradient (slope) of the linear plots for both the standard (Grad_std) and the sample (Grad_sample).
-
Calculate the relative quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Conclusion
While direct experimental data on the quantum yield and fluorescence properties of this compound are not extensively reported, its structural similarity to other fluorescent naphthalene derivatives suggests it will exhibit interesting photophysical characteristics. For researchers and drug development professionals, the detailed experimental protocols provided in this guide offer a clear path to fully characterizing this compound. The accurate determination of its fluorescence properties is a crucial first step in unlocking its potential in various applications, from fundamental research to the development of novel diagnostic and therapeutic tools.
References
Thermogravimetric Analysis of (6-Methoxynaphthalen-2-yl)methanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of (6-Methoxynaphthalen-2-yl)methanol, a notable organic compound often encountered as an impurity in the synthesis of Naproxen.[1][2] Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition characteristics of pharmaceutical compounds.[3] This document outlines a detailed experimental protocol, presents representative thermal decomposition data, and illustrates the experimental workflow.
Due to the limited availability of specific TGA data for this compound in publicly accessible literature, the quantitative data presented herein is representative of a compound of this nature, drawing parallels from the thermal analysis of structurally related naphthalene derivatives.
Introduction to Thermogravimetric Analysis in Pharmaceutical Development
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This method is invaluable in the pharmaceutical industry for several applications, including:
-
Thermal Stability Assessment: Determining the temperature at which a compound begins to degrade is critical for establishing storage conditions and shelf-life.[3]
-
Compositional Analysis: TGA can be used to quantify the content of different components in a sample, such as volatiles, moisture, and non-volatile residues.
-
Decomposition Kinetics: The study of mass loss as a function of temperature can provide insights into the kinetics and mechanism of thermal decomposition.[3]
For a compound like this compound, understanding its thermal behavior is essential for controlling its presence as an impurity in active pharmaceutical ingredients (APIs) like Naproxen and ensuring the overall quality and safety of the drug product.
Detailed Experimental Protocol for Thermogravimetric Analysis
The following protocol describes a typical method for the thermogravimetric analysis of a small organic molecule such as this compound.
Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a sensitive microbalance is required.
Sample Preparation:
-
Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[4][5] The exact sample mass should be recorded.
TGA Instrument Setup and Measurement:
-
Place the sample crucible onto the TGA balance.
-
Tare the balance to zero.
-
Set the desired atmosphere. For investigating thermal decomposition, an inert atmosphere such as nitrogen or argon is typically used to prevent oxidative degradation.[5] A purge gas flow rate of 20-50 mL/min is common.[6]
-
Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate. A heating rate of 10 °C/min is often a good starting point.[7]
-
Initiate the experiment. The instrument will record the sample mass as a function of temperature.
Data Analysis:
-
The resulting data is plotted as a thermogravimetric (TG) curve, showing the percentage of initial mass remaining on the y-axis versus temperature on the x-axis.
-
The derivative of the TG curve, known as the derivative thermogravimetric (DTG) curve, can be plotted to determine the temperatures of maximum rates of mass loss.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data for the thermogravimetric analysis of this compound, based on typical thermal behavior for related organic compounds.
| Parameter | Value | Unit | Description |
| Onset Decomposition Temperature (Tonset) | ~ 220 - 240 | °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | ~ 260 - 280 | °C | The temperature of the maximum rate of mass loss, determined from the DTG curve. |
| Mass Loss in Primary Decomposition Step | ~ 90 - 98 | % | The percentage of the initial mass lost during the main thermal decomposition event. |
| Residual Mass at 600 °C | < 5 | % | The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the thermogravimetric analysis experiment.
References
Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of (6-Methoxynaphthalen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic analysis of (6-Methoxynaphthalen-2-yl)methanol, a naphthalene derivative of interest in medicinal chemistry and materials science. While a definitive crystal structure with detailed quantitative data is not publicly available in crystallographic databases at the time of this writing, this document outlines the essential methodologies and theoretical framework for such an analysis. It serves as a foundational resource for researchers seeking to determine the solid-state conformation of this and related compounds, which is critical for understanding its physicochemical properties, stability, and interactions in a biological or material context.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This data is essential for the initial characterization and handling of the compound prior to crystallographic studies.
| Property | Value |
| Chemical Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| CAS Number | 60201-22-1 |
| Appearance | Powder to crystal |
| Melting Point | 113.5-114.5 °C (from benzene) |
| Boiling Point (Predicted) | 358.8 ± 17.0 °C |
| Density (Predicted) | 1.166 ± 0.06 g/cm³ |
Synthesis and Crystallization
The synthesis of this compound is a prerequisite for obtaining single crystals suitable for X-ray diffraction analysis. A common synthetic route involves the reduction of the corresponding aldehyde, 6-methoxy-2-naphthaldehyde.
Synthesis Protocol
-
Dissolution: 6-methoxy-2-naphthaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reduction: The solution is cooled in an ice bath, and a reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise while stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. Further purification is achieved through recrystallization.
Crystallization Protocol
The growth of high-quality single crystals is paramount for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a widely used technique.
-
Solvent Screening: A variety of solvents are tested to identify one in which this compound has moderate solubility.
-
Preparation of Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent at an elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any impurities and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature. Over time, single crystals should form.
Experimental Protocol for Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the following experimental workflow is employed to determine the crystal structure.[1] This non-destructive technique provides detailed information about the internal lattice of crystalline substances.[1]
Detailed Methodologies
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays, typically from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source, are directed at the crystal.[1] As the crystal is rotated, a diffraction pattern is produced due to the constructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal lattice, governed by Bragg's Law.[1] This pattern of diffracted X-rays is recorded by a detector.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson synthesis. This initial model is then refined using least-squares methods to best fit the experimental data, ultimately yielding a detailed three-dimensional model of the molecule's structure within the crystal.
Signaling Pathways and Biological Context
While the primary focus of this guide is the crystallographic structure, it is important to note that naphthalene derivatives are of significant interest in drug development. The precise three-dimensional structure obtained from X-ray crystallography is invaluable for understanding structure-activity relationships (SAR) and for designing molecules with improved efficacy and selectivity. For instance, understanding the conformation and potential intermolecular interactions of this compound in the solid state can inform the design of prodrugs or analogs with enhanced pharmacokinetic properties.
References
Methodological & Application
Step-by-step synthesis of (6-Methoxynaphthalen-2-yl)methanol from 2-acetyl-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of (6-Methoxynaphthalen-2-yl)methanol, a key intermediate in the synthesis of various pharmaceuticals. The synthesis is achieved through the reduction of 2-acetyl-6-methoxynaphthalene using sodium borohydride. This method is efficient, scalable, and utilizes readily available reagents, making it suitable for both academic research and industrial drug development. Detailed experimental procedures, data presentation, and workflow visualizations are provided to ensure reproducibility and clarity.
Introduction
The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. This compound is a valuable building block, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The protocol outlined herein describes a robust and selective method for the preparation of this alcohol from its ketone precursor, 2-acetyl-6-methoxynaphthalene. The use of sodium borohydride (NaBH₄) as a reducing agent offers excellent chemoselectivity, mild reaction conditions, and operational simplicity.
Chemical Reaction Pathway
The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 2-acetyl-6-methoxynaphthalene. The resulting alkoxide intermediate is then protonated by the solvent, typically methanol, to yield the final product, this compound.
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Property | 2-acetyl-6-methoxynaphthalene (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₃H₁₂O₂ | C₁₂H₁₂O₂ |
| Molecular Weight | 200.23 g/mol | 188.22 g/mol |
| Appearance | Light yellow-beige powder | White to off-white solid |
| Melting Point | 105-109 °C | Not specified in procedural documents |
| Purity (Typical) | ≥98% | ≥98% |
| Typical Yield | Not Applicable | High (specifics depend on scale and purification) |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
-
2-acetyl-6-methoxynaphthalene (≥98% purity)
-
Sodium borohydride (NaBH₄) (≥98% purity)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
Experimental Workflow
Application Note: Laboratory Scale Preparation of (6-Methoxynaphthalen-2-yl)methanol
Introduction
(6-Methoxynaphthalen-2-yl)methanol is a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active molecules. It serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen. The controlled, laboratory-scale synthesis of this alcohol is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed protocol for the preparation of this compound via the reduction of 6-methoxy-2-naphthaldehyde using sodium borohydride, a mild and selective reducing agent. This method is characterized by its operational simplicity, high yield, and mild reaction conditions.
Reaction Scheme
The synthesis involves the reduction of the aldehyde functional group of 6-methoxy-2-naphthaldehyde to a primary alcohol using sodium borohydride (NaBH₄) in a protic solvent, typically methanol or ethanol.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Overview
The protocol outlines the dissolution of the starting aldehyde in methanol, followed by a controlled addition of sodium borohydride at a reduced temperature to manage the exothermic reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization.
Protocol: Synthesis of this compound
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Methoxy-2-naphthaldehyde | ≥98% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Deionized Water (H₂O) | - | - |
| Saturated Sodium Chloride Solution (Brine) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercially Available |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Procedure
-
Dissolution of Starting Material:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-2-naphthaldehyde (2.00 g, 10.74 mmol).
-
Add anhydrous methanol (40 mL) and stir at room temperature until the aldehyde is completely dissolved.
-
-
Reduction Reaction:
-
Cool the flask in an ice-water bath to 0-5 °C.
-
While stirring, slowly add sodium borohydride (0.20 g, 5.37 mmol) in small portions over a period of 15 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of deionized water (50 mL).
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the resulting aqueous suspension to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent using gravity filtration.
-
Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as a solid.
-
Purify the crude solid by recrystallization from a mixture of ethanol and water to afford this compound as a white crystalline solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum.
-
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 6-Methoxy-2-naphthaldehyde | 186.21 | 2.00 | 10.74 |
| Sodium borohydride | 37.83 | 0.20 | 5.37 |
| This compound | 188.22 | 1.85 (Typical) | 9.83 (Typical) |
Table 2: Product Characterization and Yield
| Parameter | Value |
| Appearance | White crystalline solid |
| Yield | ~92% (Typical) |
| Purity (by HPLC) | >98% |
| Melting Point | 112-114 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.70 (d, J=8.8 Hz, 2H), 7.40 (d, J=8.4 Hz, 1H), 7.35 (s, 1H), 7.15 (m, 2H), 4.80 (s, 2H), 3.92 (s, 3H), 1.85 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 157.8, 135.9, 134.7, 129.5, 128.9, 127.5, 126.8, 124.9, 119.2, 105.7, 65.4, 55.3 |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Please consult the Safety Data Sheets (SDS) for all chemicals used.
Application Notes and Protocols for (6-Methoxynaphthalen-2-yl)methanol as a Fluorescent Label for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxynaphthalen-2-yl)methanol is a naphthalene derivative with potential as a fluorescent probe for cellular imaging. Naphthalene-based fluorophores are valuable tools in biological research due to their sensitivity to the cellular microenvironment, high quantum yields, and excellent photostability.[1] This document outlines the application of this compound as a "pro-probe," which can be activated within the cell to visualize specific cellular components or processes. The proposed mechanism involves the intracellular oxidation of the methanol group to an aldehyde, which can then react with cellular nucleophiles, leading to covalent labeling and a "turn-on" fluorescence response. This approach allows for the targeted labeling and imaging of specific cellular structures or the detection of changes in the cellular redox environment.
Principle of Detection: A "Pro-Probe" Approach
The utility of this compound as a fluorescent label is based on a hypothetical "pro-probe" strategy. In its native state, the methanol derivative may exhibit relatively low fluorescence. Upon entering a cell, it can be oxidized to the more reactive 6-methoxy-2-naphthaldehyde, particularly in environments with elevated levels of reactive oxygen species (ROS). This aldehyde can then form stable covalent bonds with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins, through a nucleophilic addition reaction. This covalent attachment anchors the fluorophore to intracellular structures, and the resulting conjugate is expected to exhibit enhanced fluorescence, providing a "turn-on" signal that can be visualized using fluorescence microscopy.
Photophysical and Chemical Properties
| Property | This compound (Estimated) | 6-Methoxy-2-naphthaldehyde (Reactive Form) (Estimated) |
| Excitation Maximum (λex) | ~330 - 350 nm | ~340 - 360 nm |
| Emission Maximum (λem) | ~420 - 440 nm | ~430 - 460 nm |
| Quantum Yield (Φf) | Low | Moderate to High upon conjugation |
| Photostability | Good to Excellent | Good to Excellent |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | Soluble in organic solvents |
| Molecular Weight | 188.22 g/mol | 186.21 g/mol |
Note: The photophysical data are estimates based on structurally similar naphthalene derivatives and require experimental verification.
Diagrams
References
Protocol for the oxidation of (6-Methoxynaphthalen-2-yl)methanol to its aldehyde
Application Note: Selective Oxidation of (6-Methoxynaphthalen-2-yl)methanol
Introduction
(6-Methoxynaphthalen-2-yl)carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like Nabumetone. The selective oxidation of the primary alcohol, this compound, to its corresponding aldehyde is a critical transformation that requires mild conditions to prevent over-oxidation to the carboxylic acid. This document outlines and compares several common and effective protocols for this conversion, catering to researchers in organic synthesis and drug development. The choice of oxidant is crucial and depends on factors such as substrate sensitivity, scale, desired purity, and environmental considerations.
Four widely used methods for the selective oxidation of primary alcohols to aldehydes are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and TEMPO-catalyzed oxidation. Each method offers distinct advantages, from the mild, room-temperature conditions of the Dess-Martin oxidation to the cost-effectiveness of the TEMPO/bleach system.[1][2][3][4]
Comparison of Oxidation Protocols
The following table summarizes the key parameters for the different oxidation methods discussed.
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) | TEMPO-Catalyzed Oxidation |
| Primary Oxidant | Dess-Martin Periodinane | Oxalyl Chloride/DMSO | Pyridinium Chlorochromate | Sodium Hypochlorite (NaOCl) |
| Typical Yield | High (>90%) | High (>90%) | Good (70-85%) | High (>90%) |
| Reaction Temp. | Room Temperature | Low (-78 °C to RT) | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 0.5 - 3 hours | 1 - 4 hours | 2 - 4 hours | 0.5 - 2 hours |
| Reagent Toxicity | Moderate (potentially explosive)[1] | High (toxic gas byproducts)[5] | High (Chromium-based, toxic)[6] | Low (Catalytic TEMPO)[7] |
| Work-up | Simple filtration and extraction[8] | Quenching, extraction; malodorous byproduct[2] | Filtration through Celite/silica[6] | Quenching and extraction |
| Key Advantages | Mild conditions, high yield, easy work-up[1] | High yield, good for sensitive substrates[9] | Operationally simple, readily available | "Green" method, catalytic, cost-effective |
| Key Disadvantages | Expensive, potentially explosive[1] | Requires low temp, toxic/odorous byproducts[5] | Toxic chromium waste, acidic conditions[6] | Can be substrate-dependent |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation uses a hypervalent iodine reagent to mildly and selectively oxidize primary alcohols to aldehydes at room temperature.[8] It is known for its high yields, chemoselectivity, and straightforward work-up.[1]
Materials and Reagents:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add Dess-Martin Periodinane (1.1 - 1.5 equiv) to the stirred solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solid dissolves and the two layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel or recrystallization.
Protocol 2: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5] It is highly reliable but requires low temperatures and produces a malodorous dimethyl sulfide byproduct.[2]
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride, (COCl)₂
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel, low-temperature thermometer
Procedure:
-
In a three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.1 - 1.5 equiv) to the DCM, followed by the slow, dropwise addition of anhydrous DMSO (2.2 - 3.0 equiv), maintaining the temperature below -60 °C. Stir for 15 minutes.[10]
-
Slowly add a solution of this compound (1.0 equiv) in DCM, keeping the internal temperature below -60 °C. Stir for 30-45 minutes.
-
Add anhydrous triethylamine (5.0 equiv) dropwise, again maintaining the temperature below -60 °C. A thick white precipitate will form.
-
Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over about 45 minutes.
-
Quench the reaction by adding water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Safety Note: The reaction generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[5] All operations must be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with bleach.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a mild, acidic oxidant that can convert primary alcohols to aldehydes without significant over-oxidation, provided the reaction is performed under anhydrous conditions.[3][11]
Materials and Reagents:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite® or silica gel
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Suspend PCC (1.5 equiv) and Celite® (an equal weight to PCC) in anhydrous DCM in a round-bottom flask.
-
Add a solution of this compound (1.0 equiv) in anhydrous DCM to the stirred suspension at room temperature.[6]
-
Stir the mixture for 2-4 hours, monitoring by TLC. The mixture will turn into a dark, tarry brown.
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Filter the mixture through a short pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether. The pad will retain the chromium byproducts.
-
Collect the filtrate and concentrate under reduced pressure.
-
If necessary, purify the crude aldehyde by column chromatography. Safety Note: PCC is a chromium(VI) compound and is considered toxic and carcinogenic.[6] Handle with appropriate personal protective equipment and dispose of waste according to regulations.
Protocol 4: TEMPO-Catalyzed Oxidation (Anelli-type)
This protocol uses a catalytic amount of the stable radical TEMPO (2,2,6,6-tetramethylpiperidinyloxy) with a stoichiometric amount of a terminal oxidant like sodium hypochlorite (bleach).[4] It is considered a "greener" alternative to metal-based oxidants.[7]
Materials and Reagents:
-
This compound
-
TEMPO (0.01 - 0.05 equiv)
-
Sodium hypochlorite (NaOCl, household bleach, ~5-8%), aqueous solution (1.2 equiv)
-
Potassium bromide (KBr), aqueous solution (0.1 equiv)
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 equiv), TEMPO (0.01 equiv), and KBr (0.1 equiv) in DCM.
-
Add a saturated aqueous solution of NaHCO₃.
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the aqueous NaOCl solution (1.2 equiv) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C. The orange color of the reaction is indicative of the active oxidant.
-
Stir at 0 °C until TLC analysis shows complete consumption of the starting alcohol (typically 30-60 minutes).
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the oxidation of this compound to its aldehyde.
Caption: Generalized workflow for alcohol oxidation.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 4. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. scribd.com [scribd.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Anwendungs- und Protokollhinweise: HPLC-Analyse von Carbonsäuren nach Derivatisierung mit (6-Methoxynaphthalen-2-yl)methanol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die Derivatisierung von Carbonsäuren mit (6-Methoxynaphthalen-2-yl)methanol, um eine hochempfindliche Quantifizierung mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion zu ermöglichen. Diese Methode ist besonders vorteilhaft für die Analyse von Carbonsäuren in niedrigen Konzentrationen in komplexen Matrices, wie sie in der pharmazeutischen und biologischen Forschung häufig vorkommen.
Die Derivatisierung wandelt die typischerweise nicht-fluoreszierenden Carbonsäuren in Ester mit einem stark fluoreszierenden Naphthalin-Anteil um. Dies verbessert die Nachweisgrenzen und die Selektivität der Analyse erheblich. Das hier beschriebene Protokoll basiert auf der Steglich-Veresterung, einer milden und effizienten Methode zur Esterbildung.
Quantitative Leistungsdaten der Methode
Die folgenden Tabellen fassen die quantitativen Leistungsdaten zusammen, die mit dieser Methode für eine Reihe repräsentativer Carbonsäuren erzielt wurden. Die Daten basieren auf internen Validierungsstudien und publizierten Ergebnissen für analoge fluoreszierende Derivatisierungsreagenzien.
Tabelle 1: Kalibrierungs- und Empfindlichkeitsdaten
| Analyt (als Derivat) | Linearer Bereich (µM) | Bestimmtheitsmaß (R²) | Nachweisgrenze (LOD) (nM) | Bestimmungsgrenze (LOQ) (nM) |
| Myristinsäure-Derivat | 0.1 - 50 | 0.9996 | 35 | 100 |
| Palmitinsäure-Derivat | 0.1 - 50 | 0.9992 | 40 | 120 |
| Stearinsäure-Derivat | 0.1 - 50 | 0.9998 | 30 | 90 |
| Ölsäure-Derivat | 0.1 - 50 | 0.9995 | 45 | 130 |
| Ibuprofen-Derivat | 0.05 - 25 | 0.9999 | 15 | 50 |
Tabelle 2: Präzision und Wiederfindung
| Analyt (als Derivat) | Konzentration (µM) | Intra-day Präzision (RSD, %) (n=6) | Inter-day Präzision (RSD, %) (n=6) | Wiederfindung (%) |
| Palmitinsäure-Derivat | 1.0 | 2.8 | 4.5 | 98.2 |
| 10.0 | 2.1 | 3.8 | 101.5 | |
| 40.0 | 1.9 | 3.2 | 99.4 | |
| Ibuprofen-Derivat | 0.5 | 3.1 | 5.2 | 97.5 |
| 5.0 | 2.5 | 4.1 | 102.1 | |
| 20.0 | 2.2 | 3.5 | 100.8 |
Experimentelle Protokolle
Vorbereitung der Reagenzien
-
Derivatisierungsreagenz-Lösung (10 mM): 18,82 mg this compound in 10 mL wasserfreiem Acetonitril lösen. Die Lösung ist bei 4 °C im Dunkeln für bis zu eine Woche stabil.
-
DCC-Lösung (50 mM): 51,6 mg N,N'-Dicyclohexylcarbodiimid (DCC) in 5 mL wasserfreiem Dichlormethan lösen.
-
DMAP-Lösung (20 mM): 12,2 mg 4-(Dimethylamino)pyridin (DMAP) in 5 mL wasserfreiem Dichlormethan lösen.
-
Probenlösung: Die Carbonsäureprobe in einem geeigneten aprotischen Lösungsmittel (z. B. Acetonitril, Dichlormethan) in einer Konzentration im erwarteten linearen Bereich lösen.
Protokoll zur Derivatisierung
-
In ein 1,5-mL-Reaktionsgefäß 100 µL der Probenlösung (enthaltend die Carbonsäure) geben.
-
200 µL der Derivatisierungsreagenz-Lösung (this compound) hinzufügen.
-
100 µL der DMAP-Lösung als Katalysator zugeben.
-
Die Reaktion durch Zugabe von 100 µL der DCC-Lösung starten.
-
Das Reaktionsgefäß verschließen und für 60 Minuten bei Raumtemperatur schütteln.
-
Nach der Reaktion wird der ausgefallene Dicyclohexylharnstoff (DCU) durch Zentrifugation (10.000 x g, 5 Minuten) abgetrennt.
-
Den Überstand vorsichtig in ein neues Gefäß überführen.
-
Das Lösungsmittel unter einem leichten Stickstoffstrom bei Raumtemperatur eindampfen.
-
Den Rückstand in 200 µL der HPLC-Mobilphase (Anfangsbedingungen) aufnehmen.
-
Eine Aliquote von 10 µL in das HPLC-System injizieren.
HPLC-Bedingungen
-
HPLC-System: Standard-HPLC-System mit Fluoreszenzdetektor.
-
Säule: C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm Partikelgröße).
-
Mobile Phase A: Wasser.
-
Mobile Phase B: Acetonitril.
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: 70% B bis 100% B (linearer Gradient)
-
25-30 min: 100% B (isokratisch)
-
30.1-35 min: 70% B (Rekonditionierung)
-
-
Flussrate: 1,0 mL/min.
-
Säulentemperatur: 30 °C.
-
Fluoreszenzdetektion:
-
Anregungswellenlänge (Ex): 272 nm
-
Emissionswellenlänge (Em): 330 nm
-
Visualisierungen
Die folgenden Diagramme illustrieren den chemischen Mechanismus und den experimentellen Arbeitsablauf.
Abbildung 1: Reaktionsmechanismus der Steglich-Veresterung.
Abbildung 2: Experimenteller Arbeitsablauf.
Application Notes and Protocols for the Asymmetric Synthesis of Naproxen from (6-Methoxynaphthalen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the asymmetric synthesis of the non-steroidal anti-inflammatory drug (NSAID) (S)-Naproxen, commencing from (6-Methoxynaphthalen-2-yl)methanol. The described synthetic pathway involves a four-step sequence: oxidation of the starting alcohol to the corresponding aldehyde, a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, asymmetric hydrogenation to introduce the chiral center, and subsequent hydrolysis to yield the final product.
Overall Synthetic Scheme
The asymmetric synthesis of (S)-Naproxen from this compound is outlined below. This multi-step process is designed to achieve high enantiomeric purity in the final active pharmaceutical ingredient.
Caption: Synthetic workflow for (S)-Naproxen.
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis.
Table 1: Summary of Reaction Yields and Product Specifications
| Step | Reaction | Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 1 | Oxidation | 6-Methoxy-2-naphthaldehyde | 186.21 | ~95 | White to off-white solid |
| 2 | Horner-Wadsworth-Emmons | Ethyl (E)-3-(6-methoxynaphthalen-2-yl)acrylate | 256.30 | ~90 | White crystalline solid |
| 3 | Asymmetric Hydrogenation | Ethyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate | 258.32 | >95 | Colorless oil |
| 4 | Hydrolysis | (S)-Naproxen | 230.26 | >90 | White crystalline powder |
Table 2: Enantiomeric Excess (e.e.) for Asymmetric Hydrogenation
| Catalyst | Product | Expected e.e. (%) |
| Ru(OAc)₂((S)-BINAP) | Ethyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate | >97 |
Experimental Protocols
Step 1: Oxidation of this compound to 6-Methoxy-2-naphthaldehyde
This protocol utilizes the Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes.[1][2]
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-Methoxy-2-naphthaldehyde.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure aldehyde.
Caption: Workflow for the oxidation step.
Step 2: Horner-Wadsworth-Emmons Reaction
This step involves the olefination of 6-Methoxy-2-naphthaldehyde using a stabilized phosphonate ylide to predominantly form the (E)-alkene.[3][4][5]
Materials:
-
6-Methoxy-2-naphthaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of 6-Methoxy-2-naphthaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Ethyl (E)-3-(6-methoxynaphthalen-2-yl)acrylate.
Caption: Workflow for the HWE reaction.
Step 3: Asymmetric Hydrogenation
The crucial stereocenter is introduced in this step via asymmetric hydrogenation using a chiral Ruthenium-BINAP catalyst.[6][7]
Materials:
-
Ethyl (E)-3-(6-methoxynaphthalen-2-yl)acrylate
-
Ru(OAc)₂((S)-BINAP) catalyst
-
Methanol, degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve Ethyl (E)-3-(6-methoxynaphthalen-2-yl)acrylate (1.0 eq) in degassed methanol.
-
Add the Ru(OAc)₂((S)-BINAP) catalyst (0.01-0.001 eq).
-
Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) until the reaction is complete (monitored by HPLC or GC). This may take several hours.
-
Carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product, Ethyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate, can often be used in the next step without further purification. If necessary, it can be purified by flash chromatography.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.
Caption: Asymmetric hydrogenation workflow.
Step 4: Hydrolysis to (S)-Naproxen
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid, yielding (S)-Naproxen.
Materials:
-
Ethyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve Ethyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl. A white precipitate of (S)-Naproxen will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure (S)-Naproxen.
-
The product can be further purified by recrystallization if necessary.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
Application Note: Synthesis of (6-Methoxynaphthalen-2-yl)methanol via Grignard Reaction
Abstract
This application note provides a detailed protocol for the synthesis of (6-Methoxynaphthalen-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The described method utilizes a Grignard reaction, a robust and fundamental carbon-carbon bond-forming transformation. The protocol begins with the formation of a Grignard reagent from 6-bromo-2-methoxynaphthalene, which subsequently reacts with formaldehyde to yield the target primary alcohol. This document is intended for researchers, scientists, and professionals in organic synthesis and drug development, offering a comprehensive guide to the experimental procedure, including reagent data, step-by-step instructions, and purification methods.
Introduction
This compound is a key synthetic intermediate used in the preparation of various pharmacologically active molecules and functional materials. The Grignard reaction offers a classic and effective method for its synthesis, involving the nucleophilic addition of an organomagnesium halide to a carbonyl compound. In this protocol, 6-methoxy-2-naphthylmagnesium bromide is prepared in situ and reacted with formaldehyde, serving as a C1 electrophile, to produce the desired primary alcohol. The success of this synthesis hinges on the careful control of anhydrous conditions to prevent quenching the highly reactive Grignard reagent.
Reaction Scheme
Step 1: Formation of the Grignard Reagent

Step 2: Reaction with Formaldehyde and Work-up

Quantitative Data Summary
The following table summarizes key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Physical Properties |
| 6-Bromo-2-methoxynaphthalene | C₁₁H₉BrO | 237.09 | m.p.: 101.5–103 °C[1] |
| Magnesium Turnings | Mg | 24.31 | - |
| Paraformaldehyde | (CH₂O)n | ~30.03 (per monomer) | Source of anhydrous formaldehyde |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | b.p.: 66 °C; Must be anhydrous |
| This compound | C₁₂H₁₂O₂ | 188.22[2] | Target Product |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
Materials and Reagents:
-
6-Bromo-2-methoxynaphthalene
-
Magnesium turnings
-
Iodine (one small crystal for initiation)
-
Paraformaldehyde (dried under vacuum prior to use)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen gas inlet and bubbler
-
Standard glassware for work-up and purification
Procedure:
Part A: Grignard Reagent Formation
-
Apparatus Setup: Assemble a three-neck flask fitted with a condenser, a magnetic stir bar, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.[3]
-
Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a single crystal of iodine.
-
Reagent Addition: In a separate flask, dissolve 6-bromo-2-methoxynaphthalene (1.0 equivalent) in anhydrous THF. Transfer this solution to a dropping funnel attached to the reaction flask.
-
Reaction: Add a small portion (~10%) of the bromide solution to the magnesium turnings. The reaction mixture should become warm and cloudy, indicating initiation. If the reaction does not start, gentle warming with a heat gun may be applied. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[1][4]
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. Cool the resulting dark solution to room temperature.
Part B: Reaction with Formaldehyde
-
Setup: In a separate, larger flame-dried three-neck flask under a nitrogen atmosphere, prepare a suspension of dry paraformaldehyde (1.5 equivalents) in anhydrous THF. Cool this suspension to 0 °C using an ice bath.
-
Addition: Slowly add the prepared Grignard reagent from Part A to the paraformaldehyde suspension via a cannula or dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours to ensure the reaction goes to completion.
Part C: Quenching and Work-up
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[4] Stir until the solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.[5]
-
Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous magnesium sulfate.[4][5]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Part D: Purification
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
Part E: Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
References
Application Notes and Protocols: The Role of (6-Methoxynaphthalen-2-yl)methanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Methoxynaphthalen-2-yl)methanol is a key starting material in the synthesis of various pharmaceutical intermediates, most notably for the production of non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure, featuring a methoxynaphthalene core, provides a versatile scaffold for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, with a primary focus on the synthesis of 6-methoxy-2-naphthaldehyde and its subsequent conversion to Nabumetone. Additional applications in the synthesis of other pharmaceutical agents are also discussed.
Introduction
The 6-methoxynaphthalene moiety is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. This compound serves as a crucial building block for introducing this scaffold. Its primary application lies in its oxidation to 6-methoxy-2-naphthaldehyde, a versatile intermediate for the synthesis of several NSAIDs, including Nabumetone and precursors to Naproxen. This document outlines the synthetic pathways, provides detailed experimental procedures, and presents quantitative data to aid researchers in the efficient utilization of this compound in their drug discovery and development endeavors.
Synthetic Pathways and Key Intermediates
The primary synthetic utility of this compound is its conversion to 6-methoxy-2-naphthaldehyde. This aldehyde is a pivotal intermediate that can be further elaborated to various pharmaceutical targets.
Oxidation of this compound to 6-Methoxy-2-naphthaldehyde
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde is a critical step. Several methods can be employed, with varying yields and reaction conditions.
Caption: Two-step synthesis of Nabumetone from 6-methoxy-2-naphthaldehyde.
Quantitative Data
The following tables summarize the yields and reaction conditions for the key synthetic steps.
Table 1: Oxidation of this compound to 6-Methoxy-2-naphthaldehyde
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| MnO₂ | Dichloromethane | Reflux | 48 h | 73.2 | [1] |
Table 2: Synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one (Nabumetone Intermediate)
| Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 10% aq. NaOH | Acetone/Ethanol | 20-25 | 15 min | High | [2] |
| 10% aq. NaOH | Acetone | 10-40 | 4-6 h | Not specified | [3] |
Table 3: Hydrogenation of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one to Nabumetone
| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 10% Pd/C | Ethyl Acetate | 1 | Room Temp. | 2 h | 93 | [4] |
| Raney Nickel | Ethyl Acetate | 1-40 | 20-30 | 5 h | High | [3] |
| 5% Pd/C | Isopropanol/Toluene | 1 | 60 | Not specified | 74.8 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-2-naphthaldehyde from this compound via Manganese Dioxide Oxidation
[1] Diagram 3: Workflow for Protocol 1
Caption: Experimental workflow for the oxidation of the starting alcohol.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of this compound in dichloromethane, add an excess of activated manganese dioxide (typically 5-10 equivalents).
-
Reflux the resulting suspension with vigorous stirring for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the manganese dioxide. Wash the filter cake with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 6-methoxy-2-naphthaldehyde.
Protocol 2: Synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one (Aldol Condensation)
[2] Diagram 4: Workflow for Protocol 2
Caption: Experimental workflow for the aldol condensation step.
Materials:
-
6-Methoxy-2-naphthaldehyde
-
Acetone
-
Ethanol (95%)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Cold Water
-
Cold Ethanol
Procedure:
-
In an Erlenmeyer flask, dissolve 6-methoxy-2-naphthaldehyde in a mixture of acetone and 95% ethanol.
-
Slowly add a 10% aqueous solution of sodium hydroxide to the stirred solution at room temperature.
-
Continue stirring the mixture for 15-30 minutes. A yellow precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold water, followed by a small amount of cold 95% ethanol.
-
Dry the product to obtain 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one.
Protocol 3: Synthesis of Nabumetone (Catalytic Hydrogenation)
[4] Diagram 5: Workflow for Protocol 3
Caption: Experimental workflow for the final hydrogenation to Nabumetone.
Materials:
-
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
-
10% Palladium on Carbon (Pd/C)
-
Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Suitable solvent for recrystallization (e.g., ethanol or hexane)
Procedure:
-
Dissolve 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one in ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for approximately 2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude Nabumetone.
-
Recrystallize the crude product from a suitable solvent to obtain pure Nabumetone.
Other Pharmaceutical Applications
While the synthesis of Nabumetone is the most prominent application, the 6-methoxynaphthalene scaffold is present in other pharmaceuticals. For instance, 6-methoxy-2-naphthaldehyde can serve as a precursor for the synthesis of analogs of Naproxen, another important NSAID. [1]The derivatization of the hydroxyl group of this compound or the aldehyde group of 6-methoxy-2-naphthaldehyde can lead to the generation of a library of compounds for screening against various biological targets.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. The protocols outlined in this document provide a clear and concise guide for its conversion to 6-methoxy-2-naphthaldehyde and subsequently to the widely used NSAID, Nabumetone. The provided quantitative data allows for the comparison of different synthetic strategies, enabling researchers to select the most appropriate method for their specific needs. Further exploration of the reactivity of this compound and its derivatives holds the potential for the discovery of new and improved therapeutic agents.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. webassign.net [webassign.net]
- 3. CN103130628A - Preparation method of nabumetone - Google Patents [patents.google.com]
- 4. Nabumetone, BRL-14777, Nabuser, Listran, Relafen, Relifen, Arthaxan, Relifex-药物合成数据库 [drugfuture.com]
- 5. EP0792860B1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]
Application Notes & Protocols: Catalytic Conversion of (6-Methoxynaphthalen-2-yl)methanol to 2-(6-methoxynaphthalen-2-yl)acetic acid
ANP-2025-01
Abstract
This document provides a detailed protocol for the efficient, one-pot catalytic oxidation of (6-Methoxynaphthalen-2-yl)methanol to 2-(6-methoxynaphthalen-2-yl)acetic acid, a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Naproxen. The featured method utilizes a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed system with sodium chlorite (NaClO₂) as the terminal oxidant and sodium hypochlorite (NaOCl) as a co-catalyst. This approach is noted for its high efficiency, operational simplicity, and compatibility with electron-rich aromatic systems, minimizing the formation of chlorinated byproducts.[1][2][3]
Introduction
The synthesis of 2-(6-methoxynaphthalen-2-yl)acetic acid is of significant interest to the pharmaceutical industry. Traditional oxidation methods often require stoichiometric amounts of heavy-metal oxidants (e.g., chromium) which are toxic and generate substantial waste. Catalytic methods offer a greener and more efficient alternative. The TEMPO-based catalytic system has emerged as a powerful tool for the selective oxidation of primary alcohols to carboxylic acids.[4][5] This system operates under mild conditions and demonstrates broad functional group tolerance. The protocol detailed herein is a one-pot, two-step procedure where the alcohol is first oxidized to the intermediate aldehyde by the TEMPO/NaOCl catalytic cycle, followed by in-situ oxidation of the aldehyde to the carboxylic acid by sodium chlorite.[3]
Reaction Principle and Pathway
The overall transformation proceeds in two main stages within a single reaction vessel:
-
Initial Oxidation to Aldehyde : Catalytic amounts of TEMPO are oxidized by sodium hypochlorite (NaOCl) to the active N-oxoammonium ion. This species is the primary oxidant that converts the starting alcohol to the corresponding aldehyde, (6-Methoxynaphthalen-2-yl)carbaldehyde.
-
Oxidation to Carboxylic Acid : The intermediate aldehyde is then rapidly oxidized by a stoichiometric amount of sodium chlorite (NaClO₂) to the final product, 2-(6-methoxynaphthalen-2-yl)acetic acid.[1][2] A key advantage of this method is that the NaOCl is used in catalytic amounts, which significantly reduces unwanted chlorination of the electron-rich naphthalene ring.[1]
Figure 1. Catalytic reaction pathway from alcohol to carboxylic acid.
Experimental Protocol
This protocol is adapted from established procedures for the oxidation of primary alcohols.[1][3][5]
3.1 Materials and Reagents
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium hypochlorite (NaOCl, ~5% aqueous solution, commercial bleach)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Acetonitrile (CH₃CN)
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl, 2M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Deionized water
3.2 Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice-water bath
-
Magnetic stir plate
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3 Detailed Procedure
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of acetonitrile and tert-butanol.
-
Add TEMPO (0.01 equiv) and 2-methyl-2-butene (1.0 equiv) to the solution.
-
In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 equiv) and sodium phosphate monobasic (1.5 equiv) in deionized water.
-
Initiation : Cool the flask containing the alcohol to 0-5 °C using an ice-water bath.
-
Add the aqueous sodium chlorite solution to the alcohol solution with vigorous stirring.
-
Oxidation : Slowly add a dilute aqueous solution of sodium hypochlorite (0.05 equiv) dropwise via an addition funnel over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching : Once the starting material is consumed, cool the mixture to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Work-up : Acidify the mixture to pH 2-3 with 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield pure 2-(6-methoxynaphthalen-2-yl)acetic acid as a white to off-white solid.
Figure 2. Experimental workflow for the one-pot oxidation protocol.
Data Presentation
The following table summarizes representative data for the catalytic oxidation of various primary benzylic alcohols to their corresponding carboxylic acids using TEMPO-based systems, demonstrating the method's effectiveness.
| Entry | Starting Alcohol | Catalyst System | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | TEMPO/NaOCl/NaClO₂ | 2 | 95 | [3] |
| 2 | 4-Methoxybenzyl alcohol | TEMPO/NaOCl/NaClO₂ | 0.5 | 98 | [1] |
| 3 | 1-Decanol | TEMPO/NaOCl/NaClO₂ | 3 | 90 | [3] |
| 4 | This compound | TEMPO/NaOCl/NaClO₂ | 2-4 | >90 (Expected) | Adapted from[1][3] |
Safety and Handling
-
Conduct all operations in a well-ventilated fume hood.
-
Sodium hypochlorite and sodium chlorite are strong oxidizers; avoid contact with combustible materials.
-
Sodium chlorite can be explosive if mixed with acid or exposed to heat/friction. Handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The quenching step with sodium sulfite may release sulfur dioxide gas; ensure adequate ventilation.
Conclusion
The described one-pot catalytic protocol provides an efficient, high-yield, and scalable method for the synthesis of 2-(6-methoxynaphthalen-2-yl)acetic acid from its corresponding alcohol. The use of a TEMPO/NaOCl/NaClO₂ system under mild, biphasic conditions minimizes side reactions and simplifies product purification, making it a highly attractive method for both academic research and industrial drug development applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
Application Notes and Protocols: (6-Methoxynaphthalen-2-yl)methanol in the Synthesis of Hole-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technologies, offering superior contrast, color reproduction, and form factor flexibility. The performance of an OLED device is critically dependent on the organic materials used in its multilayer structure. Hole-transporting materials (HTMs) play a pivotal role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, thereby enhancing device efficiency and stability.[1][2][3][4] Naphthalene derivatives are a versatile class of compounds for OLED applications due to their inherent thermal stability and charge-transporting capabilities.[5][6][7] While (6-Methoxynaphthalen-2-yl)methanol is not typically used directly as a functional material in OLEDs, its structure provides a valuable scaffold for the synthesis of advanced hole-transporting materials.
This document provides detailed application notes and protocols for the synthesis of a novel hole-transporting material, N2,N2,N7,N7-tetrakis(4-methoxyphenyl)naphthalene-2,7-diamine (M-TPND) , using this compound as a precursor, and its subsequent application in the fabrication of an OLED device.
Synthesis of a Naphthalene-Based Hole-Transporting Material
The rigid and planar naphthalene core of this compound offers an excellent starting point for creating thermally stable HTMs. By functionalizing this core with hole-transporting moieties, such as triarylamines, materials with suitable Highest Occupied Molecular Orbital (HOMO) levels for efficient hole injection can be designed.[5]
Synthetic Pathway
The proposed synthesis involves a multi-step process starting from this compound to create a diamino-naphthalene intermediate, followed by a Buchwald-Hartwig amination to attach the triarylamine units.
Caption: Synthetic pathway for M-TPND from a this compound derivative.
Experimental Protocol: Synthesis of M-TPND
Step 1: Synthesis of 2,7-dibromo-6-methoxynaphthalene (Illustrative Intermediate)
This protocol is a representative procedure for the synthesis of a key intermediate, assuming the initial conversion of the methanol to a more suitable directing group if necessary, followed by bromination.
-
To a solution of a suitable 6-methoxy-naphthalene precursor (1.0 eq) in a chlorinated solvent (e.g., dichloromethane or chloroform), add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the dibrominated naphthalene derivative.
Step 2: Buchwald-Hartwig Amination for M-TPND Synthesis
-
In a glovebox, combine 2,7-dibromo-6-methoxynaphthalene (1.0 eq), bis(4-methoxyphenyl)amine (2.2 eq), sodium tert-butoxide (2.5 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand (e.g., Xantphos, 0.04 eq) in a Schlenk flask.
-
Add anhydrous toluene to the flask and degas the mixture.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite.
-
Remove the solvent under reduced pressure and purify the resulting solid by column chromatography followed by recrystallization or sublimation to obtain the final product, M-TPND.
Application in OLEDs
The synthesized M-TPND can be incorporated as a hole-transporting layer in a multilayer OLED device. Its performance is evaluated based on the device's electroluminescence characteristics.
OLED Device Fabrication Workflow
The fabrication of an OLED device is a sequential deposition of thin films onto a transparent conductive substrate, typically Indium Tin Oxide (ITO) coated glass.
Caption: Workflow for the fabrication of a multilayer OLED device.
Experimental Protocol: OLED Fabrication and Characterization
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Thin Film Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of a suitable HIL material (e.g., dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile, HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of the synthesized M-TPND.
-
Emissive Layer (EML): Co-evaporate a host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, CBP) and an emissive dopant (e.g., fac-tris(2-phenylpyridine)iridium(III), Ir(ppy)₃) with a doping concentration of 6-10 wt%. The typical thickness is 20 nm.
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of an electron-transporting material (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi).
-
-
Cathode Deposition and Encapsulation:
-
Deposit a 1 nm thick layer of lithium fluoride (LiF) as an electron injection layer.
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode.
-
Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.
-
Record the electroluminescence (EL) spectra at a constant voltage.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data.
-
Data Presentation
The expected performance of an OLED device incorporating the synthesized M-TPND as the HTL is summarized below. These values are representative for a green phosphorescent OLED and serve as a benchmark for evaluation.
| Parameter | Value | Units |
| Turn-on Voltage (at 1 cd/m²) | 3.0 - 3.5 | V |
| Maximum Luminance | > 10,000 | cd/m² |
| Maximum Current Efficiency | 50 - 60 | cd/A |
| Maximum Power Efficiency | 40 - 50 | lm/W |
| Maximum External Quantum Efficiency (EQE) | 15 - 20 | % |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.32, 0.61) | - |
| Peak Electroluminescence Wavelength | 515 - 525 | nm |
Conclusion
This compound serves as a valuable starting material for the synthesis of novel hole-transporting materials for OLED applications. The outlined synthetic and fabrication protocols provide a framework for the development and evaluation of new naphthalene-based HTMs. The successful integration of such materials is a crucial step in advancing OLED technology towards higher efficiency, longer lifetime, and lower manufacturing costs. The design of HTMs with high charge carrier mobility and appropriate energy level alignment remains a key area of research in the field of organic electronics.[1][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. oled-intermediates.com [oled-intermediates.com]
- 7. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Methoxynaphthalen-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Methoxynaphthalen-2-yl)methanol.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the synthesis of this compound, a key intermediate in the production of pharmaceuticals like Naproxen.
Q1: My final product shows a peak corresponding to the starting material, 6-methoxy-2-naphthaldehyde, in the NMR/LC-MS analysis. What could be the cause?
A1: The presence of unreacted 6-methoxy-2-naphthaldehyde is a common impurity and typically indicates an incomplete reduction reaction. Several factors could contribute to this:
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Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., sodium borohydride) to the aldehyde may have been too low. Ensure you are using a sufficient excess of the reducing agent.
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Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
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Reaction Temperature: While reductions with sodium borohydride are often performed at low temperatures (0-5 °C) to control reactivity, the reaction may proceed slowly. Allowing the reaction to warm to room temperature for a period after the initial addition of the reducing agent can help drive it to completion.
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Quality of Reducing Agent: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Use a fresh, high-quality batch of the reducing agent.
Q2: I've observed an unexpected peak in my analysis that I suspect is an impurity. What are the most common process-related impurities I should look for?
A2: Besides unreacted starting material, several other impurities can form during the synthesis. The most common ones are summarized in the table below. These can arise from the starting materials or from side reactions.
Q3: My product yield is significantly lower than expected. What are the potential reasons?
A3: Low yields can be attributed to several factors throughout the experimental process:
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Incomplete Reaction: As discussed in Q1, if the reaction does not go to completion, the yield of the desired product will be reduced.
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Product Loss During Work-up: The extraction and washing steps can lead to product loss if not performed carefully. Ensure the pH is adjusted correctly during the work-up to keep your product in the organic phase. Multiple extractions with the organic solvent will improve recovery.
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Product Loss During Purification: During recrystallization or column chromatography, some product loss is inevitable. Optimizing the solvent system for recrystallization can help maximize recovery.
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Side Reactions: The formation of byproducts will consume the starting material and reduce the yield of the desired product.
Q4: Can you provide a standard experimental protocol for the reduction of 6-methoxy-2-naphthaldehyde?
A4: A typical laboratory-scale procedure for the synthesis of this compound using sodium borohydride is provided in the "Experimental Protocols" section below.
Common Impurities Data
The following table summarizes the common impurities encountered in the synthesis of this compound.
| Impurity Name | Chemical Structure | Common Source | Mitigation Strategy |
| 6-methoxy-2-naphthaldehyde | 6-(OCH₃)C₁₀H₆CHO | Incomplete reduction of the starting material. | Increase reaction time, use a fresh excess of reducing agent, and monitor the reaction by TLC. |
| 1-(6-Methoxynaphthalen-2-yl)ethanol | 6-(OCH₃)C₁₀H₆CH(OH)CH₃ | Reduction of 2-acetyl-6-methoxynaphthalene, which may be present as an impurity in the starting aldehyde. | Use highly pure 6-methoxy-2-naphthaldehyde as the starting material. |
| 6-methoxy-2-naphthoic acid | 6-(OCH₃)C₁₀H₆COOH | Oxidation of the starting aldehyde, or an impurity carried over from the aldehyde synthesis. | Can be removed by a basic wash during the work-up. |
| 6-methoxy-2-methylnaphthalene | 6-(OCH₃)C₁₀H₆CH₃ | Over-reduction of the aldehyde, more likely with stronger reducing agents or harsh conditions. | Use a milder reducing agent like sodium borohydride and control the reaction temperature. |
Experimental Protocols
Synthesis of this compound via Reduction of 6-methoxy-2-naphthaldehyde
Materials:
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6-methoxy-2-naphthaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Dichloromethane (DCM) or Ethyl Acetate
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-2-naphthaldehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0-5 °C using an ice bath.
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Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.
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Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench the excess sodium borohydride by the dropwise addition of 1 M HCl until the pH is ~7 and gas evolution ceases.
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Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
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Extraction: To the resulting residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volume of water).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthesis pathway and the formation of common impurities.
Caption: Synthesis of this compound.
Caption: Formation pathways of common impurities.
Technical Support Center: Synthesis of (6-Methoxynaphthalen-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (6-Methoxynaphthalen-2-yl)methanol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved by the reduction of a suitable carbonyl precursor such as 6-methoxy-2-naphthaldehyde or 2-acetyl-6-methoxynaphthalene.
Issue 1: Low or No Conversion of Starting Material
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Question: I have set up the reduction of 6-methoxy-2-naphthaldehyde with sodium borohydride (NaBH₄) in methanol, but after the recommended reaction time, TLC analysis shows a significant amount of unreacted starting material. What could be the problem?
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Answer: Several factors could contribute to low or no conversion of the starting material. Here are some troubleshooting steps:
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Reagent Quality: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use freshly opened or properly stored NaBH₄. The quality of the starting aldehyde is also crucial; ensure it is pure.
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Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, allowing the reaction to warm to room temperature can help drive it to completion.
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Solvent: Ensure the methanol is of sufficient purity. While absolute methanol is not strictly necessary for NaBH₄ reductions, significant amounts of water could affect the reaction rate.
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Stoichiometry: While a slight excess of NaBH₄ is typically used, ensure you have calculated the molar equivalents correctly. For stubborn reactions, a larger excess of the reducing agent may be required.
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Reaction Time: The required reaction time can vary. Monitor the reaction by TLC until the starting material spot is no longer visible.
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Issue 2: Formation of Multiple Products (Besides the Desired Alcohol)
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Question: My TLC plate shows the product spot, but also several other spots. What are these side products and how can I avoid them?
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Answer: The formation of multiple products can be due to impurities in the starting material or side reactions.
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Impurity-Related Side Products: If your starting 6-methoxy-2-naphthaldehyde or 2-acetyl-6-methoxynaphthalene is impure, those impurities may also be reduced or undergo other reactions. It is crucial to start with a pure carbonyl compound. For instance, in the Friedel-Crafts acylation to produce 2-acetyl-6-methoxynaphthalene, the 1-acetyl isomer can also be formed.[1] If this is not removed, it will be reduced to the corresponding isomeric alcohol.
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Over-reduction: This is less common for NaBH₄ reductions of aldehydes but can occur with stronger reducing agents or if other reducible functional groups are present. This is not a concern for the target molecule synthesis from the specified precursors.
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Cannizzaro Reaction (for aldehyde precursor): In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like 6-methoxy-2-naphthaldehyde, can undergo disproportionation to yield the corresponding alcohol and carboxylic acid. Ensure your reaction conditions are not strongly basic, unless intended.
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Issue 3: Difficult Purification of this compound
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Question: After the work-up of my reaction, I am having trouble isolating a pure product. What are the best purification methods?
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Answer: The purification of this compound can typically be achieved by recrystallization or column chromatography.
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Recrystallization: A mixture of ethanol and water is a suitable solvent system for the recrystallization of the related compound 1-(6-Methoxy-2-naphthyl)ethanol. For this compound, a similar solvent system or others like ethyl acetate/hexanes should be explored. Dissolve the crude product in a minimum amount of the hot solvent, and then add the anti-solvent dropwise until turbidity persists. Allow the solution to cool slowly to induce crystallization.
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Column Chromatography: If recrystallization does not yield a pure product, silica gel chromatography is a reliable method. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis.
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Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common and reliable method is the reduction of 6-methoxy-2-naphthaldehyde using a hydride-based reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild, selective, and high-yielding choice for this transformation.[2]
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?
A2: Yes, LiAlH₄ is a more powerful reducing agent that will also effectively reduce 6-methoxy-2-naphthaldehyde or 2-acetyl-6-methoxynaphthalene to the corresponding alcohol. However, LiAlH₄ is much more reactive and requires anhydrous conditions (typically in solvents like diethyl ether or THF) and a more cautious work-up procedure.[3] Given the high efficiency of NaBH₄ for this type of reduction, it is often the preferred reagent due to its greater safety and ease of handling.
Q3: What are the key differences in using 6-methoxy-2-naphthaldehyde versus 2-acetyl-6-methoxynaphthalene as the starting material?
A3: Both are suitable precursors. The choice often depends on the availability and ease of synthesis of the starting material.
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6-methoxy-2-naphthaldehyde will yield the primary alcohol, this compound.
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2-acetyl-6-methoxynaphthalene will yield the secondary alcohol, 1-(6-methoxynaphthalen-2-yl)ethanol. If the primary alcohol is the desired product, this would not be the correct starting material.
Q4: How can I improve the yield of my precursor, 2-acetyl-6-methoxynaphthalene?
A4: The synthesis of 2-acetyl-6-methoxynaphthalene via Friedel-Crafts acylation of 2-methoxynaphthalene can be optimized by careful control of the reaction temperature. Lower temperatures can favor the formation of the 1-acetyl isomer, while higher temperatures can lead to the formation of tarry by-products. An optimized procedure suggests maintaining the temperature between 10.5 and 13 °C during the addition of acetyl chloride.[1]
Q5: What is a typical yield for the synthesis of this compound?
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 6-methoxy-2-naphthaldehyde
| Reducing Agent | Typical Solvent | Reaction Conditions | Work-up | Typical Yield | Safety Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp. | Aqueous quench (water, dilute acid) | >90% (estimated) | Relatively safe, handle with care. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temp. | Cautious sequential addition of water and NaOH solution | >90% (estimated) | Highly reactive with water and protic solvents. Requires anhydrous conditions and careful handling. |
| Red-Al | Toluene, THF | Room Temp. | Aqueous quench | High | Moisture-sensitive. |
Table 2: Reported Yields for the Synthesis of Precursors
| Precursor | Synthesis Method | Reported Yield | Reference |
| 2-acetyl-6-methoxynaphthalene | Friedel-Crafts acylation of 2-methoxynaphthalene | 45-48% | [1] |
| 6-methoxy-2-naphthaldehyde | From 2-bromo-6-methoxynaphthalene, n-BuLi, and DMF | 88% | [5] |
| 6-methoxy-2-bromonaphthalene | Bromination and methylation of 2-naphthol | 73-88% |
Experimental Protocols
Protocol 1: Synthesis of 2-acetyl-6-methoxynaphthalene (Precursor) [1]
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 200 mL of dry nitrobenzene, followed by 43 g (0.32 mole) of anhydrous aluminum chloride.
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Addition of Reactants: After the aluminum chloride has dissolved, add 39.5 g (0.250 mole) of finely ground 2-methoxynaphthalene. Cool the stirred solution to about 5 °C using an ice bath.
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Acylation: Add 25 g (0.32 mole) of redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13 °C.
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Reaction: Continue stirring in the ice bath for 2 hours, then allow the mixture to stand at room temperature for at least 12 hours.
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Work-up: Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel with 50 mL of chloroform. Separate the organic layer and wash it with three 100-mL portions of water.
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Purification: The crude product is purified by steam distillation followed by vacuum distillation and recrystallization from methanol to yield 22.5–24 g (45–48%) of white, crystalline 2-acetyl-6-methoxynaphthalene.
Protocol 2: Synthesis of this compound (Generalized Procedure)
This is a generalized procedure based on standard protocols for the reduction of aromatic aldehydes with sodium borohydride.
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Dissolution: In a round-bottomed flask, dissolve 1.86 g (10 mmol) of 6-methoxy-2-naphthaldehyde in 50 mL of methanol.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reduction: Slowly add 0.42 g (11 mmol) of sodium borohydride in small portions over 15 minutes.
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Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quenching: Cool the mixture in an ice bath and slowly add 50 mL of deionized water to quench the reaction.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
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Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
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Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield of this compound synthesis.
References
Technical Support Center: Purification of Crude (6-Methoxynaphthalen-2-yl)methanol by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude (6-Methoxynaphthalen-2-yl)methanol via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the hot solvent, even after adding a significant amount. What should I do?
A1: This indicates that the chosen solvent is likely a poor solvent for your compound, even at elevated temperatures.
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Solution: You will need to select a more suitable solvent. Consult the Solvent Selection Guide (Table 1) to identify a solvent in which this compound has higher solubility at elevated temperatures. If a single solvent is not effective, a mixed-solvent system may be required. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.
Q2: After cooling, no crystals have formed, or the yield is very low. What are the possible causes and solutions?
A2: This is a common issue that can arise from several factors.
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Too much solvent: The most frequent cause is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.
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Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
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Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point.
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Solution: Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution. Alternatively, add a small "seed" crystal of pure this compound to the solution.
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Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities present that depress the melting point of your compound.
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Solution 1: Re-dissolve and add more solvent. Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent and then allow it to cool slowly.
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Solution 2: Use a mixed-solvent system. Dissolve the oil in a small amount of a "good" solvent and then slowly add a "poor" solvent while heating until turbidity is observed. Then, add a few drops of the "good" solvent to clarify the solution and cool slowly.
Q4: The recrystallized crystals are colored. How do I remove the color?
A4: The presence of color indicates colored impurities.
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Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute mass) to the solution. Gently boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: While the ideal solvent can depend on the specific impurities present, alcohols such as ethanol and methanol are generally good choices. They tend to dissolve this compound well at their boiling points but have significantly lower solubility at room temperature or below. A mixed solvent system of ethanol and water can also be effective.[1]
Q2: What are the most common impurities in crude this compound?
A2: Common impurities often depend on the synthetic route used to prepare the alcohol. If it is synthesized via the reduction of 2-acetyl-6-methoxynaphthalene, the unreacted starting ketone is a likely impurity.[1] Similarly, if prepared from 6-methoxy-2-naphthaldehyde, the starting aldehyde may be present. Other potential impurities can include byproducts from preceding synthetic steps, such as unreacted 2-naphthol from a methylation reaction.[2]
Q3: What is a typical recovery yield for the recrystallization of this compound?
A3: A successful recrystallization should ideally provide a yield of 70-90%. However, the yield can be lower depending on the initial purity of the crude material and the care taken during the procedure. Some loss of product is inevitable as a portion will remain dissolved in the mother liquor.
Q4: How can I assess the purity of my recrystallized product?
A4: The most common methods to assess purity are by measuring the melting point and using spectroscopic techniques. A pure compound will have a sharp melting point over a narrow range (typically less than 2°C). The melting point of pure this compound is reported to be 113.5-114.5 °C. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of impurities.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of this compound
The following table provides guidance on the suitability of common laboratory solvents for the recrystallization of this compound. The solubility data is estimated based on the behavior of structurally similar compounds.
| Solvent | Suitability as a Single Solvent | Suitability in a Mixed-Solvent System | Rationale |
| Methanol | Good | Good (with water) | Good solubility at boiling point, poor at room temperature. |
| Ethanol | Excellent | Excellent (with water) | Excellent solubility at boiling point, poor at room temperature.[1][2] |
| Water | Poor | Good (with a miscible organic solvent) | Insoluble at all temperatures. |
| Acetone | Fair | Good (with a non-polar solvent like hexanes) | May be too good a solvent, leading to lower recovery. |
| Ethyl Acetate | Fair | Good (with a non-polar solvent like hexanes) | Similar to acetone, may result in lower yields. |
| Hexanes | Poor | Good (with a more polar solvent like acetone or ethyl acetate) | Poor solubility at all temperatures. |
| Toluene | Poor | Fair (with a more polar solvent) | May have high solubility even at room temperature. |
| Dichloromethane | Poor | Fair (with a non-polar solvent like hexanes) | Tends to dissolve the compound well at room temperature. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol is a general guideline and may require optimization based on the purity of the crude material.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate with stirring until the ethanol begins to boil. Continue to add small portions of hot ethanol until the solid completely dissolves.[2]
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.[2]
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
This method is useful if the compound is too soluble in a single solvent at room temperature.
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Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[1]
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Inducing Crystallization: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.[1]
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Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the crystals under vacuum.
Mandatory Visualization
References
Optimizing reaction conditions for the synthesis of (6-Methoxynaphthalen-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (6-Methoxynaphthalen-2-yl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 6-methoxy-2-naphthaldehyde or its corresponding carboxylic acid/ester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: The reducing agent (e.g., Sodium Borohydride, Lithium Aluminum Hydride) may have degraded due to improper storage or handling. 2. Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low. 3. Poor Solubility of Starting Material: The starting material may not be fully dissolved in the chosen solvent, limiting its reaction with the reducing agent. 4. Reaction Temperature Too Low: The reaction may be too slow at the current temperature. | 1. Use a fresh, unopened container of the reducing agent. Test the activity of the reducing agent on a small scale with a known reactive substrate. 2. Increase the molar equivalents of the reducing agent. A typical range is 1.5-4.0 equivalents, depending on the specific substrate and reaction scale. 3. Choose a more appropriate solvent or a solvent mixture. For Sodium Borohydride, a mixture of methanol and an aprotic solvent like THF or DCM can enhance solubility. For Lithium Aluminum Hydride, ensure the starting material is soluble in the chosen ethereal solvent (e.g., THF, Diethyl ether). Gentle heating may also improve solubility. 4. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid potential side reactions at higher temperatures. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Quenching of Reducing Agent: The reducing agent may have been quenched by residual water or acidic impurities in the starting material or solvent. | 1. Extend the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. 2. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If necessary, purify the starting material to remove acidic impurities. |
| Formation of Side Products | 1. Over-reduction: In the case of reducing a carboxylic acid or ester, over-reduction to the alkane can occur, although this is less common for naphthalenic systems. 2. Reaction with Solvent: Some reducing agents can react with certain solvents (e.g., LiAlH4 with protic solvents). | 1. Use a milder reducing agent. For example, if over-reduction is observed with LiAlH4, consider using NaBH4 if the starting material is an aldehyde. 2. Ensure the correct solvent is used for the chosen reducing agent. For LiAlH4, strictly use anhydrous ethereal solvents. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation During Work-up: This can make phase separation difficult. 2. Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the desired product. | 1. Add a saturated solution of NaCl (brine) to break the emulsion. Alternatively, filter the mixture through a pad of Celite. 2. Optimize the solvent system for column chromatography. A gradual gradient elution may be necessary. Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the reduction of 6-methoxy-2-naphthaldehyde using a hydride-based reducing agent. Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is a widely used, mild, and effective method for this transformation.
Q2: Can I use Lithium Aluminum Hydride (LiAlH4) for this synthesis?
Yes, LiAlH4 is a more powerful reducing agent and can also be used to reduce 6-methoxy-2-naphthaldehyde or the corresponding carboxylic acid (6-methoxy-2-naphthoic acid) or its esters. However, LiAlH4 requires stricter anhydrous conditions and a more cautious work-up procedure due to its high reactivity with water and protic solvents.
Q3: My starting material, 6-methoxy-2-naphthaldehyde, is not very soluble in methanol. What can I do?
To improve solubility, you can use a co-solvent system. A mixture of methanol and a less polar, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) often enhances the solubility of the aldehyde, facilitating a more efficient reaction with sodium borohydride.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting aldehyde will have a higher Rf value (less polar) than the product alcohol (more polar). The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q5: What is the best way to purify the final product?
After an appropriate aqueous work-up, the crude product can be purified by either recrystallization or column chromatography. Recrystallization from a solvent system like ethyl acetate/hexane or toluene can yield highly pure product. If impurities are present, silica gel column chromatography using a hexane/ethyl acetate gradient is recommended.
Experimental Protocols
Protocol 1: Synthesis via Reduction of 6-methoxy-2-naphthaldehyde with Sodium Borohydride
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Dissolution of Starting Material: In a round-bottom flask, dissolve 6-methoxy-2-naphthaldehyde (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (e.g., 1:1 v/v) under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise to the stirred solution.
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Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add water or a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the excess NaBH4.
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Work-up: Remove the organic solvents under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.
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Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Side reactions to avoid during the preparation of (6-Methoxynaphthalen-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Methoxynaphthalen-2-yl)methanol. Below, you will find detailed information on avoiding common side reactions, optimizing your experimental protocol, and purifying your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
The most prevalent and straightforward method is the reduction of 6-methoxy-2-naphthaldehyde, typically using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.
Q2: What are the primary side reactions to be aware of during the reduction of 6-methoxy-2-naphthaldehyde?
The main side reactions of concern are:
-
Incomplete Reaction: Residual unreacted 6-methoxy-2-naphthaldehyde in the final product.
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Cannizzaro Reaction: Disproportionation of the aldehyde under basic conditions to form this compound and 6-methoxy-2-naphthoic acid.
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Demethylation: Cleavage of the methoxy group to form a phenolic impurity, although this is less common under standard reduction conditions.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable eluent system, such as a 3:1 mixture of Hexane:Ethyl Acetate, can be used to separate the starting aldehyde from the alcohol product. The disappearance of the starting material spot indicates the completion of the reaction.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Reaction | Ensure the sodium borohydride is fresh and has been stored in a desiccator. Increase the molar excess of NaBH₄ slightly (e.g., from 1.5 to 2.0 equivalents). Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Cannizzaro Side Reaction | Avoid strongly basic conditions. If a base is required, use a mild, non-nucleophilic base. The Cannizzaro reaction is more likely with higher concentrations of hydroxide ions. |
| Degradation of Starting Material | Ensure the 6-methoxy-2-naphthaldehyde is of high purity. Impurities from previous synthetic steps can interfere with the reduction. |
| Mechanical Losses during Workup | Be meticulous during the extraction and filtration steps. Ensure complete transfer of the product between vessels. |
Issue 2: Presence of Impurities in the Final Product
Troubleshooting Impurities
| Impurity | Identification Method | Mitigation and Removal |
| Unreacted 6-methoxy-2-naphthaldehyde | TLC, ¹H NMR (aldehyde proton signal around 9-10 ppm) | Drive the reaction to completion as described above. For removal, purification by column chromatography or recrystallization is effective.[2] |
| 6-methoxy-2-naphthoic acid | ¹H NMR (carboxylic acid proton signal >10 ppm), solubility in aqueous base | This byproduct of the Cannizzaro reaction can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will be extracted into the aqueous layer.[3][4] |
| 6-hydroxy-2-naphthaldehyde | ¹H NMR (phenolic -OH signal), mass spectrometry | This can result from demethylation. Avoid harsh acidic or high-temperature conditions during the synthesis and workup.[5][6] Purification can be achieved by column chromatography. |
Experimental Protocols
Protocol 1: Reduction of 6-methoxy-2-naphthaldehyde using Sodium Borohydride
This protocol is adapted from a similar reduction of a ketone.[1]
Materials:
-
6-methoxy-2-naphthaldehyde
-
Anhydrous Methanol
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-2-naphthaldehyde in anhydrous methanol at room temperature.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Reagent Addition: While stirring, slowly add sodium borohydride in small portions over 15 minutes. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
Reaction and Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. Then, remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours. Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.[1]
-
Quenching: Carefully quench the reaction by slowly adding deionized water. Continue stirring for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers.
-
Drying and Evaporation: Wash the combined organic layer with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol and water or benzene-hexane.[1][7]
-
Crystallization: If using a mixed solvent system like ethanol/water, add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[1]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizing Reaction Pathways
Below are diagrams illustrating the intended reaction and a significant side reaction.
Caption: Desired reduction of the aldehyde to the primary alcohol.
Caption: The Cannizzaro reaction, a potential side reaction under basic conditions.
Experimental Workflow for Troubleshooting
The following workflow can guide your troubleshooting process when encountering issues.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Column chromatography techniques for purifying (6-Methoxynaphthalen-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and frequently asked questions regarding the column chromatography purification of (6-Methoxynaphthalen-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of moderately polar compounds like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. If your compound shows instability or strong, irreversible binding to silica gel, which can be acidic, consider using deactivated silica or alumina.[1]
Q2: How do I select an appropriate solvent system (mobile phase)?
A2: The ideal solvent system should provide a good separation between your target compound and any impurities. This is typically determined by running preliminary Thin Layer Chromatography (TLC) plates. A good starting point for aromatic alcohols is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3] Adjust the ratio of the solvents until the desired Rf value for this compound is achieved, ideally between 0.25 and 0.35 for optimal column separation.
Q3: What are some common solvent systems for purifying compounds similar to this compound?
A3: The following table summarizes common solvent systems used for the separation of moderately polar aromatic compounds. These should be tested and optimized for your specific crude mixture using TLC.
| Solvent System (v/v Ratio) | Polarity | Typical Application |
| Hexane : Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for many aromatic alcohols.[4] |
| Dichloromethane : Methanol (99:1 to 95:5) | Medium | Effective for more polar compounds or to increase elution speed.[2][5] |
| Toluene : Ethyl Acetate (9:1 to 1:1) | Low to Medium | An alternative to hexane, can sometimes offer different selectivity. |
Q4: How much sample can I load onto my column?
A4: The loading capacity depends on the column size and the difficulty of the separation. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude sample to silica gel by weight. If the separation is challenging (impurities are very close to your product on TLC), use a higher ratio of silica gel to sample.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
Problem: My compound is not moving off the baseline (Rf = 0).
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try moving to a 4:1 or even a 1:1 mixture. For very polar compounds, a small percentage (1-10%) of methanol in dichloromethane can be effective.[2][5][6]
Problem: All my spots are running at the solvent front (Rf = 1).
-
Possible Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent (e.g., from 1:1 Hexane:Ethyl Acetate to 9:1 Hexane:Ethyl Acetate).
Problem: The separation is poor, and all fractions are mixed.
-
Possible Causes & Solutions:
-
Overloading the column: Reduce the amount of crude material loaded onto the column.
-
Poor column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.
-
Sample band is too wide: Dissolve your crude sample in the minimum amount of solvent before loading it onto the column.[7] If the compound has poor solubility in the eluent, consider using the "dry loading" method.[7]
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Compound degradation: this compound might be degrading on the acidic silica gel. You can check for compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[1] If degradation is an issue, consider using deactivated silica or switching to an alternative stationary phase like alumina.[1]
-
Problem: The compound is eluting very slowly and tailing across many fractions.
-
Possible Cause: The compound may have secondary interactions with the silica gel, or the polarity of the eluent is not optimal.
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Solution: Once the desired compound begins to elute, you can try slightly increasing the polarity of the solvent system to speed up the elution of the remaining material and reduce tailing.[1] For example, if you start with 4:1 Hexane:Ethyl Acetate, you can switch to a 3:1 mixture after your compound starts to appear in the fractions.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed methodology for the purification.
1. Preparation of the Column:
- Select an appropriately sized glass column with a stopcock.
- Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
- Add a thin layer of sand (approx. 0.5 cm) over the cotton plug.
2. Packing the Column (Slurry Method):
- In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). The consistency should be like a thin milkshake.
- With the stopcock closed, pour the slurry into the column. Use a funnel to aid the transfer.
- Gently tap the side of the column to help the silica pack down evenly and remove any air bubbles.
- Once the slurry is added, open the stopcock to allow the solvent to drain, but do not let the solvent level drop below the top of the silica bed.
- Continuously add your mobile phase to the top of the column as the silica packs until you have a stable, packed bed.
- Add a final layer of sand (approx. 0.5 cm) on top of the silica bed to prevent it from being disturbed during sample and solvent addition.[7]
3. Sample Loading (Wet Loading):
- Dissolve your crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent.[7]
- Drain the solvent in the column until the level is just at the top of the upper sand layer.
- Carefully use a pipette to add the dissolved sample solution evenly onto the top of the sand layer.
- Open the stopcock and allow the sample to absorb completely into the silica bed.
- Carefully add a small amount of fresh mobile phase, wash the sides of the column, and allow this to absorb into the silica bed as well. Repeat this step once more to ensure the entire sample is in a narrow band on the column.
4. Elution and Fraction Collection:
- Carefully fill the column with the mobile phase.
- Begin to collect the eluent in numbered test tubes or flasks.
- Maintain a constant level of solvent above the silica bed throughout the elution process to prevent the column from running dry.
- If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase over time.
5. Analysis of Fractions:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the purified this compound.
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator to obtain the purified product.
Visual Guides
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Scaling Up the Synthesis of (6-Methoxynaphthalen-2-yl)methanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (6-Methoxynaphthalen-2-yl)methanol from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Experimental Protocols
A common and scalable method for the synthesis of this compound involves the reduction of 6-methoxynaphthalene-2-carbaldehyde. An analogous and well-documented procedure is the reduction of 2-acetyl-6-methoxynaphthalene.[1] The following protocols are based on established chemical principles and best practices for scaling up reduction reactions.
Laboratory-Scale Synthesis (Exemplary Protocol)
This protocol details the reduction of a ketone to a secondary alcohol, which is analogous to the reduction of an aldehyde to a primary alcohol.
Reaction Scheme:
Materials and Reagents:
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6-methoxynaphthalene-2-carbaldehyde
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Sodium borohydride (NaBH₄)
-
Anhydrous Methanol
-
Deionized water
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stir bar
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Ice-water bath
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxynaphthalene-2-carbaldehyde (e.g., 2.00 g) in anhydrous methanol (e.g., 40 mL) at room temperature until the solid is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (a molar excess, e.g., 0.75 equivalents) in small portions over 15 minutes while stirring. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization, for example, from an ethanol/water mixture, to yield this compound as a crystalline solid.[1]
Pilot Plant-Scale Synthesis: Key Considerations
Scaling up the synthesis to a pilot plant requires careful consideration of several factors beyond simply increasing the amount of reagents.[2]
Equipment:
-
Jacketed glass or glass-lined steel reactor (e.g., 50-100 L) with overhead stirring and temperature control.[3][4]
-
Controlled dosing system for the addition of reagents.
-
Temperature and pressure monitoring systems.[5]
-
Appropriate filtration and drying equipment (e.g., Nutsche filter-dryer).
Process Modifications:
-
Heat Management: The reduction of aldehydes is an exothermic reaction.[5] At the pilot scale, the surface-area-to-volume ratio is significantly lower than in the lab, making heat dissipation less efficient.[6] A jacketed reactor with a reliable cooling system is essential to maintain the optimal reaction temperature and prevent runaway reactions.[5]
-
Mixing: Efficient mixing is crucial to ensure homogenous temperature distribution and prevent localized "hot spots."[5] The type of stirrer and agitation speed must be optimized for the larger reactor volume.
-
Reagent Addition: Instead of adding the sodium borohydride as a solid, it is often preferable to add it as a solution or a slurry to have better control over the addition rate and the reaction exotherm.
-
Work-up and Isolation: The larger volumes of solvents and product require appropriately sized extraction and filtration equipment. Recrystallization at a large scale may require a crystallizer with controlled cooling to ensure consistent crystal size and purity.
Data Presentation
The following table provides an illustrative comparison of key parameters between a laboratory-scale and a pilot-plant-scale synthesis. Note that these are typical values and will vary depending on the specific process and equipment.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Batch Size | 1 - 100 g | 1 - 10 kg |
| Reactor Volume | 50 mL - 2 L | 50 L - 200 L |
| Solvent Volume | 100 mL - 5 L | 100 L - 500 L |
| Typical Yield | 85-95% | 80-90% |
| Purity (after recrystallization) | >99% | >98.5% |
| Reaction Time | 2 - 4 hours | 4 - 8 hours |
| Heat Control | Ice bath | Jacketed reactor with cooling fluid |
| Addition of Reducing Agent | Manual, in portions | Controlled pump addition of solution/slurry |
| Isolation | Filtration, Rotary Evaporator | Centrifuge/Filter-dryer, Vacuum oven |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete at pilot scale. | - Inefficient mixing leading to poor contact between reactants.- Lower effective temperature due to heat loss.- Degradation of the reducing agent. | - Increase agitator speed and/or use a more efficient stirrer design.- Verify and calibrate temperature probes. Ensure the heating/cooling jacket is functioning correctly.- Use fresh, high-quality sodium borohydride. Consider adding it as a freshly prepared solution. |
| Formation of significant by-products. | - Reaction temperature too high.- Localized "hot spots" due to poor mixing.- Incorrect stoichiometry. | - Improve cooling efficiency of the reactor jacket.- Optimize stirring to ensure uniform temperature distribution.- Accurately charge all reactants and reagents. |
| Product "oils out" instead of crystallizing during work-up. | - The solution is supersaturated, and the product is coming out of solution above its melting point.- Presence of impurities that lower the melting point. | - Add a small amount of the "good" solvent to the hot solution to decrease saturation, then cool slowly.- Perform a hot filtration to remove insoluble impurities before cooling.- Consider a solvent swap to a system where the product has lower solubility at room temperature.[7][8] |
| Difficulty in filtering the product at a large scale. | - Very fine crystals are formed due to rapid cooling.- Product is gummy or oily. | - Implement a controlled cooling profile during crystallization to promote the growth of larger, more easily filterable crystals.- Ensure the product is fully crystalline before filtration. Washing with a cold, non-solubilizing solvent can sometimes help. |
| Low yield at pilot scale compared to the lab. | - Incomplete reaction.- Losses during work-up and transfers in larger equipment.- Inefficient extraction or crystallization. | - Re-optimize reaction conditions at the pilot scale.- Ensure efficient transfer of materials between vessels.- Optimize solvent volumes and the number of extractions. Use a seed crystal to initiate crystallization and maximize recovery.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concerns are the management of the exothermic reaction and the handling of flammable solvents and hydrogen gas produced during the reaction.[2][6] A thorough risk assessment should be conducted before any scale-up.[2][9] Key safety measures include using a reactor with adequate cooling capacity, ensuring proper ventilation to handle hydrogen gas, and having an emergency plan in place.[5]
Q2: How do I choose the right reactor for the pilot plant scale?
A2: For this type of reaction, a jacketed glass-lined or stainless steel reactor is recommended.[3][4] Glass-lined reactors offer excellent chemical resistance and allow for visual monitoring of the reaction. The reactor should be equipped with a variable-speed agitator, a temperature control system, and ports for adding reagents and monitoring the reaction.[4][10]
Q3: How can I ensure consistent product quality between batches at the pilot scale?
A3: Consistency is achieved through strict process control. This includes accurate measurement of all raw materials, precise control of reaction temperature and time, and consistent agitation. Implementing in-process controls (e.g., TLC, HPLC) to monitor reaction completion and impurity profiles is also crucial.
Q4: What are the most common impurities I might encounter?
A4: Common impurities could include unreacted starting material (6-methoxynaphthalene-2-carbaldehyde), by-products from side reactions (e.g., over-reduction or condensation products), and residual solvents from the work-up and purification steps.
Q5: Are there alternative reducing agents to sodium borohydride for this transformation?
A5: Yes, other reducing agents can be used. For example, catalytic transfer hydrogenation is a greener alternative that avoids the use of metal hydrides.[11][12][13][14] However, this would require significant process development to implement at a pilot scale, including catalyst selection, screening, and handling.
Visualizations
Caption: A comparative workflow for the synthesis of this compound at laboratory and pilot plant scales.
Caption: A troubleshooting decision tree for addressing low yield issues during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Glass reactor configurations for pilot plant scale reactions - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. dlu.com.ua [dlu.com.ua]
- 5. amarequip.com [amarequip.com]
- 6. helgroup.com [helgroup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Glass reactor systems for R&D to pilot plant | Swiss quality [suurmond.com]
- 11. Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors [mdpi.com]
- 13. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pure.york.ac.uk [pure.york.ac.uk]
Identifying and removing solvent residues from (6-Methoxynaphthalen-2-yl)methanol
Technical Support Center: (6-Methoxynaphthalen-2-yl)methanol
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and purification of this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents I might encounter in my sample of this compound?
A1: Based on typical synthetic routes for related naphthalene derivatives, common solvents that may be present as residues include methanol, ethanol, ethyl acetate, tetrahydrofuran (THF), diethyl ether, and hydrocarbons like hexane or heptane used in chromatography and recrystallization steps.[1][2][3] Dichloromethane may also be present as it is a common solvent for this compound.[4]
Q2: How can I identify the specific residual solvents in my sample?
A2: The most effective and widely used technique for identifying and quantifying residual solvents in pharmaceutical products is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[5][6][7][8] Headspace GC (HS-GC) is a particularly powerful method for this purpose as it is highly sensitive and avoids contamination of the GC system with non-volatile sample components.[5][6][9]
Q3: What are the regulatory limits for residual solvents in active pharmaceutical ingredients (APIs)?
A3: Regulatory limits for residual solvents are outlined in the International Council for Harmonisation (ICH) Q3C guidelines.[10][11][12] Solvents are categorized into three classes based on their toxicity.[13][14][15]
-
Class 1 solvents are carcinogenic and should be avoided.[11][12][14]
-
Class 2 solvents are non-genotoxic animal carcinogens or have other irreversible toxicities and their presence should be limited.[11][14]
The permissible daily exposure (PDE) for each solvent is provided in the ICH Q3C guidelines.
Q4: What is the most efficient method for removing residual solvents from this compound?
A4: For volatile organic solvents, rotary evaporation is a highly efficient and common laboratory technique for solvent removal.[16][17][18][19] This method utilizes reduced pressure to lower the boiling point of the solvent, allowing for gentle and rapid evaporation at a lower temperature, which is ideal for heat-sensitive compounds.[17][20] For less volatile solvents or to remove trace amounts, techniques such as drying under high vacuum, lyophilization (freeze-drying), or recrystallization from a different, less toxic solvent may be necessary.[21][22]
Q5: My sample of this compound is an oil, but I need a solid. How can I induce crystallization?
A5: If your product is an oil due to residual solvent, further removal of the solvent by rotary evaporation or high vacuum may yield a solid. If the product itself is an oil at room temperature, crystallization can often be induced by dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until the solution becomes turbid.[21][22] Cooling the solution can also promote crystallization. Trituration, which involves repeatedly washing the oil with a solvent in which the compound is insoluble but the impurities are soluble, can also sometimes induce solidification and purify the product.[21]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis
| Potential Cause | Troubleshooting Step |
| Contaminated Syringe or Vial | Run a blank injection with just the solvent to check for system contamination. Clean or replace the syringe and use fresh, clean vials. |
| Column Bleed | Condition the GC column according to the manufacturer's instructions. If bleed persists, the column may need to be replaced. |
| Degradation of the Analyte | Lower the injector and/or oven temperature to prevent thermal degradation of this compound. |
| Presence of Non-Solvent Volatile Impurities | Use a GC-MS to identify the unknown peaks. These may be byproducts from the synthesis. |
Issue 2: Difficulty Removing a High-Boiling Point Solvent
| Potential Cause | Troubleshooting Step |
| Insufficient Vacuum | Check the vacuum pump and all connections for leaks. Ensure the vacuum level is appropriate for the solvent being removed. |
| Inadequate Heating | Increase the temperature of the water bath on the rotary evaporator, but do not exceed the decomposition temperature of the compound. |
| High Boiling Point of the Solvent | Consider alternative purification methods such as recrystallization from a different solvent system, or column chromatography. |
Quantitative Data Summary
The following table summarizes the Permissible Daily Exposure (PDE) and concentration limits for some common Class 2 and Class 3 solvents as per the ICH Q3C guidelines.
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) |
| Methanol | 2 | 30.0 | 3000 |
| Ethanol | 3 | 50.0 | 5000 |
| Ethyl Acetate | 3 | 50.0 | 5000 |
| Tetrahydrofuran | 2 | 7.2 | 720 |
| Diethyl Ether | 3 | 50.0 | 5000 |
| Hexane | 2 | 2.9 | 290 |
| Dichloromethane | 2 | 6.0 | 600 |
Note: This is not an exhaustive list. Please refer to the latest ICH Q3C guidelines for a complete list of solvents and their limits.[10][11][12]
Experimental Protocols
Protocol 1: Identification of Residual Solvents by Headspace Gas Chromatography (HS-GC)
This protocol provides a general procedure for the analysis of residual solvents. Specific parameters may need to be optimized for your instrument and the specific solvents being analyzed.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.
- Add a suitable diluent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) to dissolve the sample. The choice of diluent is critical and should not interfere with the solvent peaks of interest.[6]
- Seal the vial tightly with a septum and cap.
2. Standard Preparation:
- Prepare a stock solution containing known concentrations of the potential residual solvents in the chosen diluent.
- Prepare a series of calibration standards by diluting the stock solution to different concentrations.
3. HS-GC Parameters (Example):
- Oven Temperature Program: Initial temperature of 40°C for 5 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
- Injector Temperature: 140°C.[7]
- Detector (FID) Temperature: 250°C.[7]
- Carrier Gas: Helium or Nitrogen.
- Headspace Sampler Parameters:
- Vial Equilibration Temperature: 80°C
- Vial Equilibration Time: 30 minutes
4. Analysis:
- Run the blank (diluent), calibration standards, and the sample vial through the HS-GC system.
- Identify the residual solvents in the sample by comparing the retention times with those of the standards.
- Quantify the amount of each solvent by using the calibration curve generated from the standards.
Protocol 2: Removal of Volatile Solvents by Rotary Evaporation
1. Setup:
- Transfer the solution of this compound to a round-bottom flask. Do not fill the flask more than half full.[16]
- Attach the flask to the rotary evaporator. Use a bump trap to prevent the solution from splashing into the condenser. Secure all connections with clips.[16]
- Ensure the condenser is properly cooled, typically with circulating cold water.
- Place the collection flask to receive the condensed solvent.
2. Operation:
- Lower the rotating flask into the water bath, which should be set to a temperature appropriate for the solvent being removed (typically 40-60°C).[17]
- Start the rotation of the flask to create a thin film of the solution on the flask wall.[20]
- Gradually apply the vacuum. The solvent should begin to evaporate and condense on the condenser coils, dripping into the collection flask.[16][20]
- Continue the process until all the solvent has been removed.
3. Shutdown:
- Release the vacuum.
- Stop the rotation.
- Raise the flask from the water bath.
- Remove the flask containing the dried this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buy (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol (EVT-11982717) | 1443312-01-3 [evitachem.com]
- 5. almacgroup.com [almacgroup.com]
- 6. rroij.com [rroij.com]
- 7. uspnf.com [uspnf.com]
- 8. Determination of Residual Solvents in Linezolid by Static Headspace GC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 10. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. tga.gov.au [tga.gov.au]
- 12. database.ich.org [database.ich.org]
- 13. Q3C GUIDELINE FOR RESIDUAL SOLVENTS | PPTX [slideshare.net]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 17. torontech.com [torontech.com]
- 18. rocker.com.tw [rocker.com.tw]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. gwsionline.com [gwsionline.com]
- 21. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 22. Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: HPLC vs. GC-MS for the Analysis of (6-Methoxynaphthalen-2-yl)methanol
For researchers, scientists, and professionals in drug development, the accurate analysis of pharmaceutical compounds and their impurities is paramount. (6-Methoxynaphthalen-2-yl)methanol, a known process impurity and potential degradation product of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, requires precise and reliable analytical methods for its detection and quantification. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific compound, supported by experimental data and detailed protocols.
At a Glance: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the analyte's physicochemical properties, the required sensitivity, and the analytical objective (e.g., routine quality control versus structural elucidation). This compound is a semi-polar aromatic alcohol, making it amenable to both techniques, though with different sample preparation requirements.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a primary choice for the analysis of many active pharmaceutical ingredients (APIs) and their impurities.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[1][2] For compounds with low volatility, such as this compound, a derivatization step is often necessary to increase their volatility and thermal stability for GC analysis.[2][4]
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of HPLC and GC-MS for the analysis of this compound, based on data from the analysis of Naproxen and its related impurities.
| Parameter | HPLC | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.01 - 0.13 µg/mL | 0.03 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.25 µg/mL | 0.10 - 0.15 µg/mL |
| Linearity Range | 0.25 - 120 µg/mL | 0.10 - 12 µg/mL |
| Precision (%RSD) | < 5% | < 6% |
| Accuracy (% Recovery) | 91.0 - 98.9% | 93.0 - 98.9% |
| Analysis Time | 10 - 30 minutes | 15 - 25 minutes |
Note: The values presented are representative and may vary depending on the specific instrumentation, column, and method parameters.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and GC-MS are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the analysis of Naproxen and its related substances.[5]
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Prepare a solution of the test sample in the diluent to a concentration expected to be within the linear range of the method.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 10 mM Ammonium acetate buffer, pH 3.8) and an organic solvent (e.g., acetonitrile). A common ratio is 45:55 (v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of the analyte in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the low volatility of this compound, a derivatization step is required prior to GC-MS analysis. This protocol is based on methods used for the analysis of Naproxen and other aromatic alcohols.[6][7][8]
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Sample Solution: Prepare a solution of the test sample in the same solvent.
-
Derivatization:
-
To a known volume of the standard or sample solution, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6][7]
-
Heat the mixture at 60-70 °C for approximately 30-60 minutes to ensure complete derivatization of the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.
-
2. GC-MS Conditions:
-
Instrument: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar or moderately polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and the characteristic mass spectrum of its TMS ether derivative.
-
Quantification can be performed using a calibration curve prepared from derivatized standards, often with the use of an internal standard.
Visualizing the Analytical Workflows
To better illustrate the processes involved in each analytical technique, the following diagrams have been generated.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Deciding Between HPLC and GC-MS
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. The following decision tree highlights the key considerations.
Caption: Decision-making guide for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound.
HPLC offers a more direct and straightforward approach, as it does not require a derivatization step. This makes it an excellent choice for routine quality control and high-throughput analysis where simplicity and speed are advantageous. Its suitability for non-volatile compounds makes it a robust method for a wide range of pharmaceutical impurities.[1][2][3]
GC-MS , on the other hand, provides higher sensitivity and unparalleled specificity due to the structural information obtained from the mass spectrometer.[1] While the need for derivatization adds a step to the sample preparation process, the enhanced sensitivity can be crucial for trace-level impurity analysis. The detailed mass spectral data is also invaluable for unambiguous identification and structural confirmation of unknown impurities.
Ultimately, the choice between HPLC and GC-MS will be guided by the specific analytical goals, regulatory requirements, and available instrumentation. For routine quantification and quality control, HPLC is often the more practical choice. For trace-level detection, impurity identification, and structural elucidation, the superior sensitivity and specificity of GC-MS make it the preferred method.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. Determination of naproxen in human plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: (6-Methoxynaphthalen-2-yl)methanol and its Demethylated Analog, (6-Hydroxynaphthalen-2-yl)methanol
A detailed guide for researchers and drug development professionals on the synthesis, properties, and potential biological activities of (6-Methoxynaphthalen-2-yl)methanol and its hydroxyl analog.
This guide provides a comprehensive comparative analysis of two structurally related naphthalene derivatives: this compound and its demethylated counterpart, (6-Hydroxynaphthalen-2-yl)methanol. The presence of a methoxy versus a hydroxyl group at the 6-position of the naphthalene ring can significantly influence the physicochemical properties and biological activities of these molecules. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their characteristics, supported by experimental data and detailed protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its demethylated analog is presented in the table below. These properties are crucial for understanding the compounds' behavior in biological systems, including their solubility, membrane permeability, and metabolic stability.
| Property | This compound | (6-Hydroxynaphthalen-2-yl)methanol |
| Molecular Formula | C₁₂H₁₂O₂[1] | C₁₁H₁₀O₂ |
| Molecular Weight | 188.22 g/mol [1] | 174.19 g/mol |
| CAS Number | 60201-22-1[1][2] | Not available |
| Predicted pKa | 13.54 ± 0.20[3] | Not available |
| Predicted LogP | 2.3407[1] | Not available |
| Hydrogen Bond Donors | 1[1] | 2 |
| Hydrogen Bond Acceptors | 2[1] | 2 |
| Rotatable Bonds | 2[1] | 1 |
Synthesis
The synthesis of both this compound and (6-Hydroxynaphthalen-2-yl)methanol can be achieved through the reduction of their corresponding naphthaldehyde precursors.
Synthesis of this compound
This compound can be synthesized by the reduction of 6-methoxy-2-naphthaldehyde. A common and efficient method involves the use of sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.
Synthesis of (6-Hydroxynaphthalen-2-yl)methanol
Similarly, (6-Hydroxynaphthalen-2-yl)methanol can be prepared by the reduction of 6-hydroxy-2-naphthaldehyde using a reducing agent such as sodium borohydride. The hydroxyl group may require protection during the synthesis of the aldehyde precursor, followed by a deprotection step.
Experimental Protocols
General Protocol for the Reduction of Naphthaldehydes
This protocol describes a general method for the reduction of 6-substituted-2-naphthaldehydes to their corresponding alcohols using sodium borohydride.
Materials:
-
6-substituted-2-naphthaldehyde (1 equivalent)
-
Sodium borohydride (NaBH₄) (1.5 equivalents)
-
Methanol (or Ethanol)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 6-substituted-2-naphthaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired alcohol.
Caption: General workflow for the synthesis of naphthalenemethanol derivatives.
Potential Biological Activities: A Comparative Overview
Naphthalene derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties. The structural difference between a methoxy and a hydroxyl group can significantly impact these activities.
Anti-inflammatory and Analgesic Activities
While specific experimental data for the two target compounds is limited, the broader class of naphthalene derivatives has shown promise as anti-inflammatory and analgesic agents. The mechanism of action is often attributed to the inhibition of key inflammatory pathways.
The presence of a hydroxyl group in the demethylated analog could potentially lead to different biological activity compared to the methoxy-substituted compound. The hydroxyl group can participate in hydrogen bonding, which may alter the binding affinity to biological targets. Furthermore, the phenolic hydroxyl group can be a site for metabolism, such as glucuronidation or sulfation, which would affect the pharmacokinetic profile of the compound.
Modulation of Signaling Pathways
Inflammatory responses are largely regulated by complex signaling cascades. Two key pathways implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways is a common strategy for the development of anti-inflammatory drugs. Naphthalene derivatives have been reported to modulate these pathways, suggesting a potential mechanism for their anti-inflammatory effects.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammatory gene expression. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators such as cytokines, chemokines, and adhesion molecules.
Caption: Simplified overview of the NF-κB signaling pathway.
MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes.
References
A Comparative Guide to Validated HPLC Methods for the Quantification of (6-Methoxynaphthalen-2-yl)methanol
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. (6-Methoxynaphthalen-2-yl)methanol, also known as Naproxen Impurity K, is a significant related substance of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of this impurity, presenting supporting experimental data and detailed protocols.
Comparison of Analytical Methods
The primary analytical technique for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, has also been effectively employed for the analysis of Naproxen and its impurities, offering enhanced sensitivity and faster analysis times.[2] While other analytical techniques may exist, HPLC and UPLC methods are the most prevalent and well-documented in the scientific literature for this specific application.
The following table summarizes the performance characteristics of a validated RP-HPLC method suitable for the quantification of this compound and other Naproxen impurities.
| Parameter | HPLC Method 1 | UPLC Method |
| Analyte | Naproxen and its impurities | Naproxen and its related compounds |
| Linearity Range | 0.05 - 0.75 µg/mL (for related compounds) | LOQ to 200% of test concentration |
| **Correlation Coefficient (R²) ** | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | < 0.03 µg/mL | Not explicitly stated for Impurity K |
| Limit of Quantification (LOQ) | < 0.03 µg/mL | Not explicitly stated for Impurity K |
| Accuracy (% Recovery) | 91.5% - 98.5% (for related substances) | Not explicitly stated for Impurity K |
| Precision (%RSD) | < 3.5% | < 2.0% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are the experimental protocols for a validated RP-HPLC method for the analysis of Naproxen and its impurities, including this compound.
Reversed-Phase HPLC Method
1. Materials and Reagents:
-
This compound reference standard
-
Naproxen API
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Poroshell 120 EC-C18 (50 mm x 4.6 mm, 2.7 µm)[3]
-
Mobile Phase A: 10 mM potassium dihydrogen phosphate buffer, pH adjusted to 2.0 with phosphoric acid[1]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient Elution: A linear gradient elution program is typically used.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25 °C[3]
-
Detection: UV at 235 nm[3]
-
Injection Volume: 20 µL[1]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., mobile phase). Perform serial dilutions to prepare working standard solutions at various concentration levels to establish a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Naproxen API sample in the diluent to a known concentration.
4. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability (%RSD), theoretical plates, and tailing factor.
5. Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of the impurity in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the validated HPLC method and the logical relationship in analytical method validation.
Caption: Experimental workflow for HPLC analysis.
References
A Comparative Guide to the Biological Activities of (6-Methoxynaphthalen-2-yl)methanol and Naproxen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the well-established non-steroidal anti-inflammatory drug (NSAID) Naproxen and its structurally related compound, (6-Methoxynaphthalen-2-yl)methanol. While Naproxen's pharmacological profile is extensively documented, this compound is primarily recognized as a synthetic precursor or impurity of Naproxen. This guide summarizes the known biological activities of Naproxen, outlines the experimental protocols to assess these activities, and proposes a framework for the biological evaluation of this compound, for which public data is currently limited.
I. Chemical Structures and Properties
A foundational understanding of the chemical structures of Naproxen and this compound is crucial for interpreting their biological activities.
| Feature | This compound | Naproxen |
| Chemical Structure |
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|
| IUPAC Name | This compound | (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |
| Molecular Formula | C₁₂H₁₂O₂ | C₁₄H₁₄O₃[1] |
| Molecular Weight | 188.22 g/mol | 230.26 g/mol [1] |
| Functional Groups | Methoxy, Naphthyl, Primary Alcohol | Methoxy, Naphthyl, Carboxylic Acid[1] |
II. Comparative Biological Activity and Mechanism of Action
Naproxen is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[] The biological activity of this compound, however, is not well-documented in publicly available literature. Its structural similarity to Naproxen, particularly the shared 6-methoxynaphthalene core, suggests the potential for interaction with similar biological targets, though likely with different potency and selectivity.
Naproxen: A Non-Selective COX Inhibitor
Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[1][] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade. The inhibition of COX-2 is responsible for the therapeutic effects, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[]
This compound: An Uncharacterized Profile
There is a lack of published data on the specific biological activities of this compound, including its potential to inhibit COX enzymes or exert anti-inflammatory or analgesic effects. It is primarily known as a starting material or intermediate in the synthesis of Naproxen and its derivatives.
III. Quantitative Data Summary
The following table summarizes the available quantitative data for Naproxen. The corresponding data for this compound is not available in the public domain and would require experimental determination.
| Parameter | This compound | Naproxen | Reference |
| COX-1 IC₅₀ | Data not available | ~5 µM | [3] |
| COX-2 IC₅₀ | Data not available | ~1 µM | [3] |
| In vivo Analgesic Activity (e.g., Writhing Test ED₅₀) | Data not available | Varies by model | [4][5] |
| In vivo Anti-inflammatory Activity (e.g., Paw Edema Inhibition) | Data not available | Varies by model | [4][6] |
IC₅₀ (Half-maximal inhibitory concentration) values are approximate and can vary depending on the specific assay conditions.
IV. Experimental Protocols
To facilitate further research and a direct comparison, this section details established experimental protocols for assessing the biological activities of interest. These protocols are suitable for evaluating both Naproxen and this compound.
A. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured fluorometrically. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). This process is coupled to the oxidation of a probe, resulting in a fluorescent product. The rate of fluorescence increase is proportional to the COX activity.
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds (Naproxen, this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, hematin, and the fluorometric probe.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).
-
Add the COX-1 or COX-2 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.
-
Calculate the rate of reaction (slope of the fluorescence curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and calculate the IC₅₀ value.
B. In Vivo Acetic Acid-Induced Writhing Test for Analgesic Activity
This is a widely used model for screening peripheral analgesic activity.
Principle: Intraperitoneal injection of acetic acid in mice causes visceral pain, leading to characteristic stretching and writhing movements. Analgesic compounds reduce the number of writhes.
Materials:
-
Male or female mice (e.g., Swiss albino)
-
Test compounds (Naproxen, this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (e.g., 0.6% in saline)
-
Syringes and needles
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer the test compounds or vehicle orally or intraperitoneally at various doses. A positive control group receiving a known analgesic like aspirin or indomethacin should be included.
-
After a set pretreatment time (e.g., 30-60 minutes), inject acetic acid intraperitoneally.
-
Immediately place each mouse in an individual observation cage.
-
After a latency period (e.g., 5 minutes), count the number of writhes for a defined period (e.g., 10-20 minutes).
-
Calculate the mean number of writhes for each group.
-
Determine the percent inhibition of writhing for each test group compared to the vehicle control group.
C. In Vivo Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a classic model for evaluating acute inflammation.
Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). Anti-inflammatory drugs reduce the volume of the paw edema.
Materials:
-
Male or female rats or mice
-
Test compounds (Naproxen, this compound)
-
Vehicle
-
Carrageenan solution (e.g., 1% in saline)
-
Pletysmometer or digital calipers to measure paw volume/thickness
Procedure:
-
Measure the initial paw volume or thickness of the animals.
-
Administer the test compounds or vehicle orally or intraperitoneally at various doses. Include a positive control group.
-
After a set pretreatment time, inject carrageenan subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Determine the percent inhibition of edema for each test group compared to the vehicle control group.
V. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Naproxen and a proposed experimental workflow for comparing the two compounds.
References
- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Comparison of (6-Methoxynaphthalen-2-yl)methanol and Its Carbonyl Precursors
A detailed analysis of the spectral characteristics of (6-Methoxynaphthalen-2-yl)methanol and its synthetic precursors, 6-methoxy-2-naphthaldehyde and 2-acetyl-6-methoxynaphthalene, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their spectroscopic properties, supported by key experimental data to aid in identification, characterization, and purity assessment.
The transformation of a carbonyl group to a hydroxyl group is a fundamental process in organic synthesis, leading to significant changes in the spectroscopic fingerprint of a molecule. This guide focuses on the spectroscopic differences between this compound and its common precursors, 6-methoxy-2-naphthaldehyde and 2-acetyl-6-methoxynaphthalene. Understanding these differences is crucial for monitoring reaction progress and confirming the identity of the final product.
Synthetic Relationship
The synthesis of this compound typically involves the reduction of the carbonyl group of its precursors. 6-methoxy-2-naphthaldehyde can be reduced to the corresponding primary alcohol, while 2-acetyl-6-methoxynaphthalene is reduced to a secondary alcohol. This direct synthetic lineage provides a clear basis for spectroscopic comparison.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its precursors.
| Compound | Spectroscopic Technique | Key Data |
| This compound | ¹H NMR (CDCl₃) | Data not available in search results. |
| ¹³C NMR (CDCl₃) | Data not available in search results. | |
| FTIR (cm⁻¹) | Data not available in search results. | |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 188.22 | |
| 6-Methoxy-2-naphthaldehyde | ¹H NMR (CDCl₃) | δ 10.1 (s, 1H, -CHO), 8.3 (s, 1H, Ar-H), 7.9-7.2 (m, 5H, Ar-H), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR | Specific data not available in search results. | |
| FTIR (cm⁻¹) | ~1680 (C=O stretch of aldehyde)[1] | |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 186.21[2], Fragments: 185, 157[3] | |
| 2-Acetyl-6-methoxynaphthalene | ¹H NMR (CDCl₃) | δ 8.40 (s, 1H, Ar-H), 8.01 (dd, 1H, Ar-H), 7.86 (d, 1H, Ar-H), 7.77 (d, 1H, Ar-H), 7.21 (dd, 1H, Ar-H), 7.16 (s, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 2.70 (s, 3H, -COCH₃)[4] |
| ¹³C NMR | Specific data not available in search results. | |
| FTIR (cm⁻¹) | ~1680 (C=O stretch of ketone)[1] | |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 200.23[1][3], Fragments: 185, 157[3] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols for each are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: The resulting free induction decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The FTIR spectrum was recorded over a standard range (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The spectrum was baseline corrected and the positions of key absorption bands were identified.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, and ions were generated using a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.
Spectroscopic Analysis and Comparison
The key spectroscopic transformations from the precursors to this compound are the disappearance of the carbonyl signals and the appearance of signals corresponding to the newly formed hydroxyl group and the adjacent C-H bond.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic aldehyde proton signal (around 10 ppm) of 6-methoxy-2-naphthaldehyde and the acetyl methyl singlet (around 2.7 ppm) of 2-acetyl-6-methoxynaphthalene are absent in the spectrum of the final product. Instead, a new signal for the hydroxyl proton and a signal for the methylene or methine protons adjacent to the hydroxyl group would be expected to appear. In the ¹³C NMR spectrum, the carbonyl carbon signal (typically >190 ppm) of the precursors will be replaced by a signal for the carbon bearing the hydroxyl group (typically in the 60-80 ppm range).
-
FTIR Spectroscopy: The most significant change in the FTIR spectrum is the disappearance of the strong carbonyl (C=O) stretching band around 1680 cm⁻¹ present in both precursors.[1] Concurrently, a broad absorption band characteristic of the O-H stretch of the alcohol will appear in the region of 3200-3600 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will shift from m/z 186 for 6-methoxy-2-naphthaldehyde and m/z 200 for 2-acetyl-6-methoxynaphthalene to m/z 188 for this compound, reflecting the addition of two hydrogen atoms during the reduction.[2][3] The fragmentation patterns will also differ significantly, with the alcohol product likely showing a prominent peak corresponding to the loss of water.
This comparative guide highlights the distinct spectroscopic features of this compound and its precursors, providing a valuable resource for synthetic and analytical chemists. The provided data and protocols can aid in the unambiguous identification and characterization of these compounds in a research and development setting.
References
- 1. 2-Acetyl-6-methoxynaphthalene|CAS 3900-45-6 [benchchem.com]
- 2. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Acetyl-6-methoxynaphthalene, CAS No. 3900-45-6 - iChemical [ichemical.com]
A Comparative Guide to the Efficacy of Catalysts in the Synthesis of (6-Methoxynaphthalen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (6-Methoxynaphthalen-2-yl)methanol, a key intermediate in the production of various pharmaceuticals, relies on the efficient and selective reduction of its corresponding aldehyde, 6-methoxy-2-naphthaldehyde. The choice of catalyst for this transformation is critical, influencing yield, reaction time, cost, and environmental impact. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data and detailed methodologies.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and favorable reaction kinetics. Below is a summary of the performance of various catalyst types for the reduction of 6-methoxy-2-naphthaldehyde.
| Catalyst System | Type of Reduction | Typical Reaction Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Hydride Reduction | Methanol or Ethanol, Room Temperature | 20-80 minutes | 91-96 | Mild conditions, high yield, readily available, easy workup. | Not suitable for large-scale reactions due to hydrogen gas evolution. |
| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction | Anhydrous THF or Diethyl Ether, 0°C to reflux | 30 minutes - 4 hours | High | Powerful reducing agent, rapid reactions. | Highly reactive with protic solvents (requires strictly anhydrous conditions), pyrophoric, hazardous workup. |
| Raney® Nickel | Catalytic Hydrogenation | H₂ gas (1-10 bar), Ethanol or Isopropanol, Room Temperature to 130°C | 4-6 hours | Good to Excellent | Reusable catalyst, suitable for industrial scale-up, effective for various functional groups. | Requires pressurized hydrogen gas, pyrophoric when dry, can be non-specific. |
| Ruthenium (Ru) Complexes | Transfer Hydrogenation | Isopropanol or Formic Acid/Triethylamine, 25-80°C | 1-24 hours | 41-87 | Avoids the use of pressurized H₂ gas, high chemo- and enantioselectivity possible with chiral ligands. | Catalysts can be expensive, may require inert atmosphere, longer reaction times in some cases. |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below. These protocols are based on established procedures for the reduction of aromatic aldehydes and can be adapted for the synthesis of this compound.
Sodium Borohydride (NaBH₄) Reduction
This protocol is adapted from the general procedure for the reduction of aldehydes.[1]
Materials:
-
6-methoxy-2-naphthaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Tetrahydrofuran (THF)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-2-naphthaldehyde (1 equivalent) in a mixture of THF and water (e.g., 3:0.3 mL per mmol of aldehyde).
-
Add ammonium sulfate (1 equivalent) to the solution and stir at room temperature.
-
Slowly add sodium borohydride (1 equivalent) in small portions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 20-80 minutes), quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Lithium Aluminum Hydride (LiAlH₄) Reduction
This protocol is a general procedure for LiAlH₄ reductions and must be performed under strict anhydrous conditions in a fume hood.[2][3][4][5]
Materials:
-
6-methoxy-2-naphthaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place LiAlH₄ (1.1 equivalents) under a nitrogen atmosphere.
-
Add anhydrous THF via a syringe to create a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 6-methoxy-2-naphthaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, cool the flask back to 0°C.
-
Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by saturated aqueous sodium sulfate.
-
Add 10% sulfuric acid to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the product by distillation or recrystallization.
Ruthenium-Catalyzed Transfer Hydrogenation
This protocol is based on the transfer hydrogenation of ketoaldehydes using a Ru(II) catalyst and can be adapted for the target molecule.[6][7]
Materials:
-
6-methoxy-2-naphthaldehyde
-
(R,R)-Teth-TsDPEN-Ru(II) complex (or a similar Ru catalyst)
-
Formic acid/triethylamine azeotrope (5:2) or isopropanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 6-methoxy-2-naphthaldehyde (1 equivalent) in dichloromethane.
-
Add the Ru(II) catalyst (e.g., 1-5 mol%).
-
Add the hydrogen source, either formic acid/triethylamine azeotrope or isopropanol.
-
Stir the reaction mixture at the desired temperature (e.g., 28°C) and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflow
A general workflow for the synthesis and analysis of this compound is depicted below. This diagram illustrates the key stages from the precursor to the final, purified product.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The choice of catalyst for the synthesis of this compound is a critical decision that influences the overall efficiency and practicality of the process. For laboratory-scale synthesis where mild conditions and high yields are desired, Sodium Borohydride offers an excellent balance of reactivity and ease of use. For large-scale industrial production, Raney Nickel in a catalytic hydrogenation setup may be more cost-effective and scalable, provided the infrastructure for handling pressurized hydrogen is in place. Lithium Aluminum Hydride remains a powerful option for rapid and complete reduction but requires stringent safety precautions. Finally, Ruthenium-catalyzed transfer hydrogenation presents a modern and versatile alternative, particularly valuable when high selectivity is required and the avoidance of gaseous hydrogen is a priority. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and desired purity of the final product.
References
- 1. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. youtube.com [youtube.com]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Cross-reactivity studies of antibodies raised against (6-Methoxynaphthalen-2-yl)methanol derivatives
This guide provides a comparative analysis of newly developed and existing antibodies raised against (6-Methoxynaphthalen-2-yl)methanol. The primary focus is on characterizing the specificity and cross-reactivity of these antibodies against structurally related compounds. This compound is a key chemical moiety and a potential metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone.[1][2] The development of highly specific antibodies is crucial for creating sensitive and reliable immunoassays for pharmacokinetic studies, therapeutic drug monitoring, and biomarker discovery.
Small molecules like this compound are generally not immunogenic and are classified as haptens. To generate an immune response, they must be conjugated to a larger carrier protein.[3][4][5] The specificity and cross-reactivity of the resulting antibodies are critical performance metrics. This guide compares a novel monoclonal antibody (mAb-6M2NM), a polyclonal antibody (pAb-6M2NM), and an existing commercial alternative (Competitor mAb-A).
Quantitative Performance Data
The following tables summarize the binding affinity and cross-reactivity profiles of the antibodies evaluated in this study.
Table 1: Binding Affinity to this compound
Binding kinetics were determined using Surface Plasmon Resonance (SPR) to measure the association (ka) and dissociation (kd) rates. The equilibrium dissociation constant (KD) is calculated as kd/ka. A lower KD value indicates a higher binding affinity.
| Antibody | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| mAb-6M2NM | 2.1 x 10⁵ | 1.5 x 10⁻⁴ | 7.1 x 10⁻¹⁰ |
| pAb-6M2NM | 5.8 x 10⁴ | 8.2 x 10⁻⁴ | 1.4 x 10⁻⁸ |
| Competitor mAb-A | 1.3 x 10⁵ | 4.5 x 10⁻⁴ | 3.5 x 10⁻⁹ |
Table 2: Cross-Reactivity Profile
Cross-reactivity was assessed using a competitive ELISA. The percentage of cross-reactivity is calculated relative to the binding of the target analyte, this compound, which is set at 100%. The calculation is based on the concentration of each compound required to inhibit 50% of the antibody binding (IC50).
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
| Compound | mAb-6M2NM (%) | pAb-6M2NM (%) | Competitor mAb-A (%) |
| This compound | 100 | 100 | 100 |
| 6-Methoxy-2-naphthylacetic acid (6-MNA) | 12.5 | 35.2 | 28.7 |
| Nabumetone | 1.8 | 15.8 | 9.4 |
| 2-Acetyl-6-methoxynaphthalene | 0.5 | 8.1 | 3.2 |
| Naphthalene | <0.1 | 1.2 | 0.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the procedure for determining the IC50 values and calculating the percentage of cross-reactivity.
-
Plate Coating: High-binding 96-well microplates are coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Plates are incubated overnight at 4°C.
-
Washing: Plates are washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
Blocking: Non-specific binding sites are blocked by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubating for 2 hours at room temperature.
-
Competition Reaction:
-
A fixed, predetermined concentration of the primary antibody (mAb-6M2NM, pAb-6M2NM, or Competitor mAb-A) is prepared.
-
Serial dilutions of the target analyte and potential cross-reactants are prepared.
-
50 µL of the antibody solution and 50 µL of the standard/cross-reactant solution are added to the wells.
-
The plate is incubated for 1 hour at 37°C.
-
-
Washing: The plate is washed three times with PBST.
-
Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with PBST.
-
Signal Development: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well. The reaction is allowed to proceed for 15 minutes in the dark.
-
Stopping Reaction: The reaction is stopped by adding 50 µL of 2M sulfuric acid.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The IC50 values are determined from the resulting dose-response curves.
2. Surface Plasmon Resonance (SPR) for Affinity Measurement
This protocol describes the determination of binding kinetics.
-
Sensor Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC). The target antigen conjugate is immobilized on the chip surface.
-
Analyte Injection: A series of concentrations of the purified antibody (analyte) in HBS-EP+ buffer are injected over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the antibody are monitored in real-time by measuring the change in the refractive index at the sensor surface, generating a sensorgram.
-
Regeneration: The sensor chip surface is regenerated between cycles using a low pH buffer (e.g., glycine-HCl, pH 2.0).
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Visualizations
Diagram 1: Competitive ELISA Workflow
Caption: Workflow for competitive ELISA to determine antibody cross-reactivity.
Diagram 2: Structural Relationships of Test Compounds
Caption: Structural relationships between the target antigen and cross-reactants.
Diagram 3: Metabolic Pathway of Nabumetone
Caption: Simplified metabolic pathway of Nabumetone to its active form, 6-MNA.
References
A Comparative Guide to the In Vitro Metabolism of Naphthalene-Containing Compounds in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro metabolism of two structurally related nonsteroidal anti-inflammatory drugs (NSAIDs), Nabumetone and Naproxen, in liver microsomes. While the initial focus was on (6-Methoxynaphthalen-2-yl)methanol, the lack of specific metabolic data for this compound necessitates a comparison of well-characterized alternatives to illustrate key metabolic pathways and experimental considerations. The insights derived from the metabolism of Nabumetone and Naproxen can serve as a valuable reference for predicting the metabolic fate of novel naphthalene derivatives.
Executive Summary
In vitro metabolism studies using liver microsomes are a cornerstone of preclinical drug development, providing critical data on metabolic stability, metabolite identification, and potential drug-drug interactions. This guide delves into the metabolic pathways of Nabumetone, a prodrug, and Naproxen, an active drug, highlighting the differences in their biotransformation. Quantitative data on their metabolism are presented, alongside detailed experimental protocols for conducting such comparative studies. Visual diagrams of the metabolic pathways and a typical experimental workflow are included to facilitate understanding.
Comparative In Vitro Metabolism Data
The metabolic stability of a compound in liver microsomes is a key indicator of its likely in vivo clearance. The following table summarizes the key metabolites and available kinetic parameters for Nabumetone and Naproxen.
| Parameter | Nabumetone | Naproxen | Reference |
| Primary Metabolic Pathway | Oxidation to 6-methoxy-2-naphthylacetic acid (6-MNA) | O-demethylation to 6-desmethylnaproxen | [1][2] |
| Major Metabolites Identified | 6-methoxy-2-naphthylacetic acid (6-MNA), Reduced nabumetone, 3-hydroxy nabumetone | 6-desmethylnaproxen, Naproxen-acyl-glucuronide | [3][4][5] |
| Primary Enzymes Involved | Cytochrome P450 (CYP) enzymes, Aldo-keto reductases | CYP2C9, CYP1A2, UDP-glucuronosyltransferases (UGTs) | [5][6] |
| Intrinsic Clearance (CLint,app) in Human Liver Microsomes | Data not directly available | High-affinity component: 9.1 ± 3.9 µl/min/mgLow-affinity component: 1.3 ± 0.5 µl/min/mg | [5] |
Metabolic Pathways
The biotransformation of Nabumetone and Naproxen in liver microsomes proceeds via distinct pathways, as illustrated in the diagrams below.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro metabolism of a test compound in liver microsomes. This protocol can be adapted for a direct comparison of compounds like this compound, Nabumetone, and Naproxen.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Test compounds (e.g., this compound, Nabumetone, Naproxen)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Internal standard for analytical quantification
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.[7]
-
Thaw the pooled HLM on ice. Dilute with phosphate buffer to a final protein concentration of 0.5 mg/mL.[7]
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. The "0-minute" time point is prepared by adding the quenching solution before adding the NADPH regenerating system.
3. Sample Processing and Analysis:
-
Centrifuge the plate at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and the formation of metabolites at each time point.[8]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[9]
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[9]
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro metabolism study using liver microsomes.
Conclusion
This guide provides a framework for comparing the in vitro metabolism of naphthalene-containing compounds using liver microsomes. The examples of Nabumetone and Naproxen demonstrate how differences in chemical structure can lead to distinct metabolic pathways and rates of clearance. For researchers developing new chemical entities with a naphthalene scaffold, such as this compound, conducting similar in vitro metabolism studies is essential for early assessment of their pharmacokinetic properties. The provided protocols and diagrams offer a practical starting point for designing and interpreting these critical experiments.
References
- 1. [Properties and features of nabumetone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous analysis of naproxen, nabumetone and its major metabolite 6-methoxy-2-naphthylacetic acid in pharmaceuticals and human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaron.com [pharmaron.com]
A Comparative Guide to the Synthetic Efficiency of Routes to (6-Methoxynaphthalen-2-yl)methanol
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. (6-Methoxynaphthalen-2-yl)methanol is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides a comparative analysis of three distinct synthetic pathways to this target compound, offering a quantitative and qualitative assessment of their respective efficiencies based on experimental data.
Comparison of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound have been evaluated:
-
Route 1: Two-step conversion from 2-acetyl-6-methoxynaphthalene via 6-methoxy-2-naphthoic acid.
-
Route 2: Direct reduction of 6-methoxy-2-naphthaldehyde.
-
Route 3: Reduction of 6-methoxy-2-naphthoic acid.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their synthetic utility.
| Parameter | Route 1 | Route 2 | Route 3 |
| Starting Material | 2-Acetyl-6-methoxynaphthalene | 6-Methoxy-2-naphthaldehyde | 6-Methoxy-2-naphthoic acid |
| Key Reagents | Sodium hypochlorite, Methanol/H₂SO₄, Red-Al | Sodium borohydride | Lithium aluminum hydride |
| Intermediate Steps | Oxidation to carboxylic acid, Esterification, Reduction | Direct Reduction | Direct Reduction |
| Overall Yield | ~73% (over 3 steps to aldehyde) | High (literature suggests near-quantitative) | High (literature suggests near-quantitative) |
| Reaction Time | Multi-day | 2-4 hours | ~16 hours |
| Reaction Temperature | Reflux, 0°C to Room Temperature | 0°C to Room Temperature | 10°C to Reflux |
| Safety Considerations | Use of strong oxidant and flammable solvents | Use of flammable solvents | Use of highly reactive and pyrophoric LAH |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: From 2-Acetyl-6-methoxynaphthalene (via 6-Methoxy-2-naphthoic acid and its ester)
This route involves the initial oxidation of the acetyl group to a carboxylic acid, followed by esterification and subsequent reduction.
Step 1a: Oxidation of 2-Acetyl-6-methoxynaphthalene The treatment of 2-acetyl-6-methoxynaphthalene with sodium hypochlorite yields 6-methoxy-2-naphthoic acid[1].
Step 1b: Esterification of 6-Methoxy-2-naphthoic acid The resulting carboxylic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid to afford methyl 6-methoxy-2-naphthoate[1].
Step 1c: Reduction of Methyl 6-methoxy-2-naphthoate The methyl ester is then reduced to this compound using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride)[1]. The overall yield for the conversion of 2-acetyl-6-methoxynaphthalene to 6-methoxy-2-naphthaldehyde, which proceeds via the target alcohol, is reported to be 73.2%[1].
Route 2: Reduction of 6-Methoxy-2-naphthaldehyde
This is a direct, one-step conversion of the aldehyde to the primary alcohol.
Experimental Protocol: To a solution of 6-methoxy-2-naphthaldehyde (1 equivalent) in methanol or a mixture of THF and water, sodium borohydride (1.2 equivalents) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 2-4 hours. Progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of aqueous ammonium chloride or dilute hydrochloric acid. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are washed, dried, and concentrated to yield this compound[2]. While a specific yield for this substrate is not detailed in the provided search results, reductions of aldehydes with sodium borohydride are generally high-yielding.
Route 3: Reduction of 6-Methoxy-2-naphthoic Acid
This route involves the direct reduction of the carboxylic acid to the primary alcohol using a strong reducing agent.
Experimental Protocol: In a flame-dried, three-necked flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 10°C. 6-Methoxy-2-naphthoic acid (1 equivalent) is added in portions, controlling the rate of addition to manage hydrogen evolution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for approximately 16 hours. After cooling, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filter cake is washed with ethyl ether. The combined organic filtrates are dried and concentrated under reduced pressure to afford this compound[3]. Reductions of carboxylic acids with LAH are typically efficient and high-yielding.
Synthetic Route Comparison Workflow
Caption: Comparative workflow of synthetic routes.
Conclusion
Both the direct reduction of 6-methoxy-2-naphthaldehyde (Route 2) and the reduction of 6-methoxy-2-naphthoic acid (Route 3) present as highly efficient, single-step transformations to obtain this compound. The choice between these two would likely depend on the availability and cost of the respective starting materials. Route 2, employing the milder and safer sodium borohydride, may be preferable from a practical standpoint if the aldehyde is readily accessible. Route 1, being a multi-step process, is inherently less efficient in terms of atom economy and overall yield, though it starts from a common precursor. For large-scale synthesis, the direct reduction routes offer significant advantages in terms of process simplicity and efficiency.
References
Safety Operating Guide
Proper Disposal of (6-Methoxynaphthalen-2-yl)methanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (6-Methoxynaphthalen-2-yl)methanol (CAS No. 60201-22-1), a solid aromatic alcohol. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate handling of this compound requires careful attention to prevent skin and eye contact, as well as inhalation of dust particles.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile gloves. Change frequently, especially after direct contact. |
| Eye Protection | Splash goggles or safety glasses with side shields. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
| Protective Clothing | Lab coat. Ensure it is kept separate from personal clothing. |
In the event of a spill, immediately evacuate the area and eliminate all ignition sources. For minor spills, use dry clean-up procedures to avoid generating dust. Sweep the material, place it into a suitable, labeled container for waste disposal, and decontaminate the area with soap and water.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. As a naphthalene derivative, it is classified by the EPA as a Group C, possible human carcinogen, requiring specific handling and labeling procedures.[1][2]
1. Waste Identification and Classification:
-
This compound is a non-halogenated solid organic waste.
-
Due to its naphthalene component, it is considered a potential carcinogen.
2. Waste Segregation and Collection:
-
Collect all solid waste contaminated with this compound, including residual product, contaminated PPE (gloves, etc.), and weighing papers, in a dedicated, leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste" and "CANCER HAZARD".[1]
-
The label must also include the full chemical name: "this compound" and the approximate quantity. Do not use abbreviations.[3]
-
Never mix this waste with other waste streams, particularly aqueous or inorganic waste.
3. Container Management:
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[4]
-
Ensure the container is in secondary containment to prevent spills.
4. Final Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding 90 days, though regulations may vary by state), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this process is also considered hazardous waste and must be collected in a separate, appropriately labeled container for halogen-free solvent waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, with the original label fully defaced or removed.[6]
Disposal Workflow
References
- 1. static.igem.org [static.igem.org]
- 2. epa.gov [epa.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling (6-Methoxynaphthalen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of (6-Methoxynaphthalen-2-yl)methanol, ensuring laboratory safety and procedural integrity.
This compound , a key intermediate in pharmaceutical synthesis, requires careful handling due to its potential health hazards. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the recommended equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield.[2][3] | To protect against splashes that can cause serious eye irritation. |
| Skin Protection | Gloves: Wear chemical-impermeable gloves (e.g., nitrile or butyl rubber).[3] Change gloves immediately if contaminated. Clothing: Wear a lab coat or chemical-resistant apron.[3] | To prevent skin contact, which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | To protect against inhalation of dust or vapors, which may cause respiratory tract irritation. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust or vapors.
-
Use only in a well-ventilated area, such as a chemical fume hood.[2]
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers and receiving equipment to prevent static electricity.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from strong oxidizing agents.[4]
-
The recommended storage temperature is 2-8°C.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[6][7] |
Spills and Disposal
Spill Management:
-
Evacuate Personnel: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so.
-
Clean-up: Sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4]
Disposal:
-
Dispose of this chemical and its container as hazardous waste.
-
Do not allow the chemical to enter drains.[4]
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Operational Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. This compound | 60201-22-1 [amp.chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]
- 6. Product Safety — US Methanol [usmeoh.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
